Ezh2-IN-11
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H36ClN3O5S |
|---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H36ClN3O5S/c1-15-10-23(38-5)21(27(34)31-15)12-30-26(33)20-11-22(29)25-24(16(20)2)36-28(3,37-25)17-6-8-18(9-7-17)32-13-19(14-32)35-4/h10-11,17-19H,6-9,12-14H2,1-5H3,(H,30,33)(H,31,34) |
InChI Key |
CAAWBLRXQXMGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |
Origin of Product |
United States |
Foundational & Exploratory
EZH2 Inhibitor EI1: A Comprehensive Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27).[1] This post-translational modification leads to transcriptional repression and plays a critical role in cellular processes such as proliferation, differentiation, and development. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1]
This technical guide provides an in-depth analysis of EI1 , a potent and selective small molecule inhibitor of EZH2. Also known as Ezh2-IN-11, EI1 is an S-Adenosyl methionine (SAM)-competitive inhibitor, demonstrating high affinity for both wild-type and mutant forms of EZH2.[1] This document details the target specificity and selectivity of EI1, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers in their exploration of EZH2 biology and the development of novel epigenetic therapies.
Data Presentation: Quantitative Analysis of EI1 Potency and Selectivity
The inhibitory activity of EI1 has been rigorously characterized against a panel of histone methyltransferases (HMTs) to establish its potency and selectivity profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of EI1 against various HMTs.
| Target Enzyme | EI1 IC50 (nM) | Fold Selectivity vs. EZH2 (WT) |
| EZH2 (Wild-Type) | 15 | 1 |
| EZH2 (Y641F Mutant) | 13 | ~1.2 |
| EZH1 | 1,340 | ~90 |
| G9a | >100,000 | >6,667 |
| Suv39H2 | >100,000 | >6,667 |
| Set7/9 | >100,000 | >6,667 |
| CARM1 | >100,000 | >6,667 |
| SmyD2 | >100,000 | >6,667 |
| Dot1L | >100,000 | Not specified |
| MLL | >100,000 | Not specified |
| NSD3 | >100,000 | Not specified |
| SETD2 | >100,000 | Not specified |
| SETD8 | >100,000 | Not specified |
Data compiled from multiple sources.[1]
Experimental Protocols
Biochemical Assay for EZH2 Inhibition
This protocol outlines the methodology for determining the in vitro potency of EI1 against the EZH2/PRC2 complex.
1. Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, SUZ12, EED, RbAP48, and AEBP2)
-
Histone H3 (1-21) peptide (substrate)
-
S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) (cofactor)
-
EI1 (or other test compounds) dissolved in DMSO
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
Scintillation fluid
-
Microplates (e.g., 96-well)
2. Procedure:
-
Prepare serial dilutions of EI1 in DMSO.
-
In a microplate, combine the recombinant PRC2 complex, the histone H3 peptide substrate, and the assay buffer.
-
Add the diluted EI1 or DMSO (vehicle control) to the wells.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each EI1 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Assay for H3K27 Methylation
This protocol describes a method to assess the ability of EI1 to inhibit H3K27 methylation in a cellular context.
1. Reagents and Materials:
-
Cancer cell line (e.g., WSU-DLCL2, a diffuse large B-cell lymphoma line with an EZH2 Y641F mutation)
-
Cell culture medium and supplements
-
EI1 dissolved in DMSO
-
Lysis buffer
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of EI1 or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the dose-dependent reduction in H3K27me3 levels.
Mandatory Visualizations
EZH2 Signaling Pathway
References
Ezh2-IN-11: A Potent and Selective EZH2 Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of Ezh2-IN-11, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation and has emerged as a significant target in oncology.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the molecular formula C28H36ClN3O5S. Its chemical identity is well-defined by its CAS number and various chemical structure notations.
| Property | Value |
| Molecular Formula | C28H36ClN3O5S |
| Molecular Weight | 562.12 g/mol |
| CAS Number | 2387402-80-2[1] |
| SMILES | CC1=C2C(OC(C)(O2)C3CCC(CC3)N4CC(OC)C4)=C(Cl)C=C1C(NCC5=C(SC)C=C(C)NC5=O)=O[1] |
| InChI | InChI=1S/C28H36ClN3O5S/c1-15-13-20(14-32-28(34)19-12-21(29)25-16(2)10-22(38-27(3,4)23(25)35-19)11-17(15)30-24(33)26(36-5)31-22)9-18(37-6)30-24/h9-13,17,22-23,26H,14H2,1-6H3,(H,31,33) |
Pharmacological Properties
This compound is characterized as a potent inhibitor of EZH2. While specific quantitative pharmacological data such as IC50 values are not widely published, its origin from patent literature (WO2019204490A1) suggests that such data has been generated and would be found within that document. For context, other potent and selective EZH2 inhibitors exhibit IC50 values in the low nanomolar range.
Mechanism of Action and Signaling Pathway
This compound, as an EZH2 inhibitor, functions by targeting the catalytic SET domain of EZH2, thereby preventing the methylation of its primary substrate, Histone H3 at lysine 27 (H3K27). This inhibition of H3K27 trimethylation (H3K27me3) leads to the reactivation of tumor suppressor genes that are epigenetically silenced in various cancers.
The following diagram illustrates the canonical PRC2-mediated gene silencing pathway and the point of intervention for EZH2 inhibitors like this compound.
Caption: EZH2 signaling and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating EZH2 inhibitors, the following outlines a general approach for a biochemical and a cell-based assay.
Biochemical EZH2 Inhibition Assay (General Protocol)
This assay measures the ability of this compound to inhibit the methyltransferase activity of the recombinant PRC2 complex.
Caption: Workflow for a biochemical EZH2 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) is diluted in assay buffer.
-
A histone H3 peptide substrate is prepared at a suitable concentration.
-
S-adenosyl-L-methionine (SAM), the methyl donor, is prepared. Often, a radiolabeled version ([3H]-SAM) is used for detection.
-
This compound is serially diluted in DMSO and then in assay buffer to achieve a range of final concentrations.
-
-
Reaction Incubation:
-
The PRC2 complex, histone H3 substrate, and this compound are pre-incubated together in a microplate.
-
The reaction is initiated by the addition of SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).
-
-
Detection of Methylation:
-
The reaction is stopped, and the level of H3K27me3 is quantified. This can be achieved through various methods:
-
Radiometric Assay: If using [3H]-SAM, the radiolabeled histone H3 is captured, and the radioactivity is measured using a scintillation counter.
-
ELISA-based Assay: An antibody specific to H3K27me3 is used to detect the product.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a donor and acceptor fluorophore pair to detect the methylated product.
-
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO).
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Cellular Assay for H3K27me3 Inhibition (General Protocol)
This assay assesses the ability of this compound to penetrate cells and inhibit EZH2 activity in a cellular context.
Caption: Workflow for a cellular H3K27me3 inhibition assay.
Methodology:
-
Cell Culture and Treatment:
-
Select a cancer cell line known to be sensitive to EZH2 inhibition (e.g., a diffuse large B-cell lymphoma line with an EZH2 mutation).
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Extraction (for Western Blot):
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for H3K27me3.
-
Use an antibody against total histone H3 as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative levels of H3K27me3.
-
-
Alternative Analysis Methods:
-
Intracellular Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against H3K27me3 for analysis by flow cytometry.
-
Immunofluorescence: Grow cells on coverslips, treat with this compound, then fix, permeabilize, and stain with an H3K27me3 antibody. Visualize the subcellular localization and intensity of the signal by microscopy.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of EZH2 and the therapeutic potential of its inhibition. Its well-defined chemical structure provides a solid foundation for structure-activity relationship studies. While detailed public data on its potency and solubility are limited, the general protocols provided herein offer a starting point for its characterization in both biochemical and cellular systems. For more specific and quantitative data, researchers are encouraged to consult the primary patent literature.
References
The Discovery and Biological Characterization of EZH2 Inhibitor EI1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphomas (DLBCL) and rhabdoid tumors.[1] This has positioned EZH2 as a compelling therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of EI1, a potent and selective small molecule inhibitor of EZH2.
Discovery of EI1
EI1 was identified through a high-throughput screening of a chemical library using a recombinant PRC2 complex. The screening aimed to discover compounds that could inhibit the methyltransferase activity of EZH2. EI1 emerged from a chemical scaffold identified in this screen and was subsequently optimized for potency and selectivity.
Synthesis of EI1
While the detailed, step-by-step synthesis protocol for EI1 has not been made publicly available in the reviewed scientific literature, its chemical structure has been disclosed.
Chemical Structure of EI1:
References
Ezh2-IN-11 as a chemical probe for EZH2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27), a mark primarily associated with transcriptional repression.[1][2][3] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[4] This guide provides a comprehensive overview of the chemical probe UNC1999, a potent and selective inhibitor of EZH2 and its close homolog EZH1, as a tool for studying the biological functions of these enzymes. Due to the lack of specific public information on a probe named "Ezh2-IN-11," this guide will focus on the well-characterized and functionally similar probe, UNC1999.
Core Compound: UNC1999
UNC1999 is a first-in-class, orally bioavailable small molecule inhibitor of EZH2 and EZH1. It acts as a competitive inhibitor of the cofactor S-adenosyl-L-methionine (SAM), thereby blocking the methyltransferase activity of the PRC2 complex. An important feature of UNC1999 as a chemical probe is the availability of a structurally similar but biologically inactive control compound, UNC2400, which can be used to distinguish on-target from off-target effects in cellular and in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for UNC1999, providing a comprehensive profile of its biochemical and cellular activity.
Table 1: Biochemical Activity of UNC1999
| Target | Assay Type | IC50 | Ki | Notes |
| EZH2 (wild-type) | Radioactive Methyltransferase Assay | <10 nM | 4,700 nM (for sigma1) | Potent inhibition of wild-type EZH2. The Ki value for sigma1 indicates off-target binding at higher concentrations. |
| EZH2 (Y641N mutant) | Radioactive Methyltransferase Assay | Potent | Not Reported | Effectively inhibits the common cancer-associated mutant. |
| EZH1 | Radioactive Methyltransferase Assay | 45 nM | Not Reported | Potent dual inhibitor of EZH1 and EZH2. |
Table 2: Cellular Activity of UNC1999
| Cell Line | Assay Type | IC50 / EC50 | Notes |
| MCF10A (human breast epithelial) | H3K27me3 Reduction (In-Cell Western) | 124 ± 11 nM | Demonstrates potent on-target activity in a non-cancerous cell line. |
| DB (human DLBCL, EZH2 Y641N) | Cell Proliferation | EC50 = 633 ± 101 nM | Shows selective killing of lymphoma cells harboring the EZH2 mutation. |
| MDA-MB-231 (human breast cancer) | Cell Proliferation | 14.69 µM | |
| BTICs (glioblastoma brain tumor-initiating cells) | Cell Health (alamarBlue) | 2-5 µM | Effective against glioblastoma stem-like cells. |
| HT-29 (human colon cancer) | H3K27me3 Reduction (Western Blot) | Effective at various concentrations | Demonstrates target engagement in colon cancer cells. |
| HCT-15 (human colon cancer) | H3K27me3 Reduction (Western Blot) | Effective at various concentrations | Demonstrates target engagement in colon cancer cells. |
| Multiple Myeloma Cell Lines | Cell Viability (AlamarBlue) | Dose-dependent reduction | Effective against various multiple myeloma cell lines. |
Table 3: In Vivo Pharmacokinetics of UNC1999 (in mice)
| Administration | Dose | Cmax | Notes |
| Intraperitoneal (IP) | 15 mg/kg | 9,700 - 11,800 nM | Plasma concentrations maintained above cellular IC50 for ~12 hours. |
| Intraperitoneal (IP) | 50 mg/kg | 9,700 - 11,800 nM | Plasma concentrations maintained above cellular IC50 for 24 hours. |
| Intraperitoneal (IP) | 150 mg/kg | 9,700 - 11,800 nM | Plasma concentrations maintained above cellular IC50 for 24 hours. Well-tolerated. |
| Oral | 50 mg/kg | 4,700 nM | Good oral bioavailability with plasma concentrations above cellular IC50 for ~20 hours. |
Table 4: Selectivity Profile of UNC1999
| Target Class | Number of Targets Tested | Selectivity | Notes |
| Methyltransferases (other than EZH1) | 15 | >10,000-fold | Highly selective against a broad panel of other histone and DNA methyltransferases. |
| Receptors and Enzymes | Broad Panel | Little to no cross-reactivity | Demonstrates a clean off-target profile. |
Experimental Protocols
Detailed methodologies are crucial for the effective use of chemical probes. Below are protocols for key experiments cited in the characterization of UNC1999.
Biochemical Assays
1. Radioactive Methyltransferase Inhibition Assay
-
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by the EZH2/PRC2 complex. Inhibition of this transfer by a compound results in a decreased radioactive signal.
-
Protocol:
-
Prepare a reaction mixture containing the five-component PRC2 complex (EZH2, EED, SUZ12, RBAP48, and AEBP2) at a final concentration of 5 nM.
-
Add the histone substrate (e.g., core histones or a specific peptide) at a concentration of 0.05 µM.
-
Add [3H]-labeled SAM at a concentration of 1 µM.
-
Add varying concentrations of the test compound (e.g., UNC1999).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and capture the methylated histones on a filter plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular Assays
1. In-Cell Western Blot for H3K27me3 Reduction
-
Principle: This assay quantifies the levels of a specific protein modification (H3K27me3) within cells grown in a microplate format.
-
Protocol:
-
Seed cells (e.g., MCF10A) in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of UNC1999 or the negative control UNC2400 for a specified duration (e.g., 72 hours).
-
Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for H3K27me3 and a normalization antibody (e.g., total Histone H3).
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K27me3 and normalize it to the total histone H3 signal.
-
Calculate the IC50 value for H3K27me3 reduction.
-
2. Cell Proliferation Assay (e.g., AlamarBlue)
-
Principle: This assay measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a defined period (e.g., 5-8 days).
-
Add the AlamarBlue reagent to each well and incubate for a few hours.
-
Measure the fluorescence or absorbance of the metabolized reagent.
-
Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in cell proliferation.
-
In Vivo Experiments
1. Pharmacokinetic Analysis in Mice
-
Principle: This experiment determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
-
Protocol:
-
Administer UNC1999 to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at different doses.
-
Collect blood samples at various time points after administration.
-
Process the blood samples to isolate plasma.
-
Analyze the concentration of UNC1999 in the plasma samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Plot the plasma concentration of the compound over time to determine key pharmacokinetic parameters like Cmax (maximum concentration) and bioavailability.
-
Visualizations
Signaling Pathway Diagram
Caption: EZH2 Signaling and Inhibition by UNC1999.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation [frontiersin.org]
- 3. embopress.org [embopress.org]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-11: A Technical Guide to its Role in H3K27 Methylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and mechanism of Ezh2-IN-11, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. By competitively binding to the S-adenosylmethionine (SAM) cofactor binding site, this compound effectively abrogates the trimethylation of Histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification implicated in the pathogenesis of various cancers. This document provides a comprehensive overview of the quantitative biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a pivotal role in gene silencing by depositing the H3K27me3 mark on chromatin.[1] This repressive mark leads to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors.[2] In numerous cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and oncogenesis.
This compound acts as a small molecule inhibitor that targets the catalytic activity of EZH2. Its mechanism of action is primarily through competition with the methyl donor, SAM, for binding to the EZH2 active site. This prevents the transfer of a methyl group to H3K27, thereby reducing global H3K27me3 levels and leading to the reactivation of silenced tumor suppressor genes.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against wild-type EZH2 and its effect on cellular H3K27 methylation.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Wild-Type EZH2 | Biochemical Assay | 1 - 10 | Patent: WO2019204490A1 |
Table 1: Biochemical Inhibitory Activity of this compound against Wild-Type EZH2. The half-maximal inhibitory concentration (IC50) was determined using a purified EZH2 enzyme complex in a biochemical assay format.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Lymphoma Cells | Cellular H3K27me3 | 10 - 50 | Patent: WO2019204490A1 |
Table 2: Cellular Inhibitory Activity of this compound on H3K27 Methylation. The IC50 value represents the concentration of this compound required to reduce H3K27 trimethylation by 50% in a cellular context.
Signaling Pathway and Inhibitory Logic
The following diagram illustrates the canonical PRC2-mediated gene silencing pathway and the point of intervention for this compound.
Caption: EZH2 inhibition pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures outlined in patent WO2019204490A1.
Biochemical EZH2 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified human EZH2 complex.
Materials:
-
Purified recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Histone H3 peptide (amino acids 21-44) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds) dissolved in DMSO
-
Scintillation fluid
-
Filter plates (e.g., Millipore MSFBN6B50)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and the histone H3 peptide substrate in the assay buffer.
-
Serially dilute this compound in DMSO and then add to the reaction mixture to achieve the desired final concentrations. A DMSO control is run in parallel.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide substrate.
-
Wash the filter plate multiple times with TCA to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well of the dried filter plate.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
Cellular H3K27me3 Inhibition Assay
Objective: To measure the ability of this compound to inhibit H3K27 trimethylation in a cellular context.
Materials:
-
A suitable cancer cell line with detectable levels of H3K27me3 (e.g., a lymphoma cell line)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
Secondary antibody conjugated to a detectable molecule (e.g., HRP or a fluorescent dye)
-
Detection reagents (e.g., ECL for Western blotting or fluorescent substrate for ELISA-based formats)
-
Microplate reader or Western blotting imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO-treated control.
-
After the treatment period, wash the cells with PBS and lyse them to extract cellular proteins.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of H3K27me3 and total Histone H3 in each lysate using an appropriate method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the specific primary and secondary antibodies.
-
ELISA-based assay (e.g., In-Cell Western, AlphaLISA): Utilize a microplate-based immunoassay to quantify the target proteins.
-
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Calculate the percent inhibition of H3K27me3 for each concentration of this compound relative to the DMSO-treated control.
-
Determine the cellular IC50 value by fitting the dose-response curve using a suitable data analysis software.
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing an EZH2 inhibitor like this compound.
References
In Vitro Characterization of Ezh2-IN-11: A Technical Overview
Disclaimer: This document provides a representative technical guide on the in vitro characterization of a potent and selective EZH2 inhibitor, presented as Ezh2-IN-11. Specific experimental data for a compound designated "this compound" is not publicly available. The quantitative data and experimental protocols detailed herein are synthesized from publicly accessible research on other well-characterized EZH2 inhibitors and are intended to serve as an illustrative example for researchers, scientists, and drug development professionals.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27).[1] This methylation event, particularly trimethylation (H3K27me3), leads to chromatin compaction and transcriptional repression of target genes.[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma and certain solid tumors.[1] Consequently, the development of small molecule inhibitors targeting EZH2 has emerged as a promising therapeutic strategy in oncology.
This compound is a potent and selective inhibitor of EZH2. This guide provides an in-depth overview of the typical in vitro characterization of such an inhibitor, encompassing its biochemical and cellular activity, selectivity profile, and the experimental methodologies employed for its evaluation.
Biochemical Characterization
The primary biochemical assessment of an EZH2 inhibitor involves determining its potency against the purified PRC2 complex. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Table 1: Illustrative Biochemical Potency of a Representative EZH2 Inhibitor
| Enzyme Complex | Assay Format | Substrate | IC50 (nM) | Ki (nM) |
| Wild-Type PRC2 | Radioactive | Histone H3 Peptide | 5 | 2.5 |
| Wild-Type PRC2 | TR-FRET | Nucleosomes | 10 | N/A |
| Y641N Mutant PRC2 | Radioactive | Histone H3 Peptide | 3 | 1.5 |
| A677G Mutant PRC2 | Radioactive | Histone H3 Peptide | 4 | 2.0 |
N/A: Not Applicable
Experimental Protocol: Radioactive Filter-Binding Assay for PRC2 Inhibition
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the PRC2 complex.
Materials:
-
Purified human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)
-
Histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 2.5 mM MgCl₂, 0.1% (v/v) Triton X-100, 1 mM DTT
-
This compound (or representative inhibitor) serially diluted in DMSO
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing PRC2 complex, histone H3 peptide substrate, and unlabeled SAM in the assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by adding cold 10% TCA.
-
Transfer the reaction mixture to a filter plate and wash multiple times with 10% TCA to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Characterization
Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. The primary cellular endpoint for EZH2 inhibitors is the reduction of global H3K27me3 levels.
Table 2: Illustrative Cellular Potency of a Representative EZH2 Inhibitor
| Cell Line | Cancer Type | EZH2 Status | Assay | IC50 (nM) |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Y641N Mutant | H3K27me3 ELISA | 20 |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641N Mutant | H3K27me3 Western Blot | 25 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Y641F Mutant | H3K27me3 In-Cell Western | 30 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | H3K27me3 ELISA | 150 |
Experimental Protocol: In-Cell Western Assay for H3K27me3 Inhibition
This high-throughput immunofluorescence-based assay quantifies the levels of H3K27me3 within cells cultured in a microplate format.
Materials:
-
Cancer cell line of interest (e.g., Pfeiffer)
-
Cell culture medium and supplements
-
This compound (or representative inhibitor) serially diluted in DMSO
-
Fixation Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: Rabbit anti-H3K27me3 and Mouse anti-Histone H3 (total H3 control)
-
Secondary Antibodies: IRDye®-conjugated anti-rabbit and anti-mouse antibodies
-
Imaging system capable of detecting near-infrared fluorescence (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serially diluted this compound or DMSO for 72 hours.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 20 minutes.
-
Block non-specific antibody binding with 5% BSA for 1.5 hours.
-
Incubate the cells with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween 20.
-
Incubate with IRDye®-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells and allow the plate to dry.
-
Scan the plate on a near-infrared imaging system to quantify the fluorescence intensity for both H3K27me3 and total H3.
-
Normalize the H3K27me3 signal to the total H3 signal.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Selectivity Profile
To be a valuable research tool and a potential therapeutic agent, an EZH2 inhibitor should exhibit high selectivity for its intended target over other related enzymes, particularly other histone methyltransferases (HMTs).
Table 3: Illustrative Selectivity Profile of a Representative EZH2 Inhibitor
| Methyltransferase | IC50 (nM) | Selectivity Fold (vs. EZH2 WT) |
| EZH2 (WT) | 5 | 1 |
| EZH1 | 500 | 100 |
| G9a | >50,000 | >10,000 |
| SETD7 | >50,000 | >10,000 |
| SUV39H1 | >50,000 | >10,000 |
| PRMT1 | >50,000 | >10,000 |
| DNMT1 | >50,000 | >10,000 |
Visualizations
EZH2 Signaling Pathway
Caption: Simplified EZH2 signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for In Vitro Characterization
Caption: General experimental workflow for the in vitro characterization of an EZH2 inhibitor.
Logical Relationship of SAM-Competitive Inhibition
Caption: Logical diagram illustrating the SAM-competitive mechanism of action for this compound.
References
Ezh2-IN-11: A Technical Guide to a Novel EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to chromatin compaction and transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Ezh2-IN-11, a novel EZH2 inhibitor. Information regarding its mechanism of action, impact on gene expression, and relevant experimental protocols are detailed herein, based on available patent literature and established methodologies for characterizing EZH2 inhibitors.
Introduction to EZH2 and Its Role in Gene Expression
EZH2 is a key epigenetic regulator that, as part of the PRC2 complex, catalyzes the methylation of H3K27.[1][2] This epigenetic mark is a hallmark of facultative heterochromatin, leading to the silencing of target gene expression. The PRC2 complex and its catalytic subunit EZH2 are crucial for normal development, including cell fate decisions and differentiation.[3] However, in various cancers, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[4]
The inhibition of EZH2 has emerged as a promising therapeutic strategy. Small molecule inhibitors that target the catalytic activity of EZH2 can reverse the hypermethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[5]
This compound: A Novel EZH2 Inhibitor
This compound is identified as compound 17 in the patent WO2019204490A1 , filed by Constellation Pharmaceuticals, Inc. While specific biological data for this compound is contained within the patent, this guide provides a framework for its characterization based on the established understanding of similar EZH2 inhibitors.
Mechanism of Action
This compound is anticipated to function as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2. By occupying this pocket, it prevents the transfer of a methyl group from SAM to H3K27, thereby inhibiting the histone methyltransferase activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels and the reactivation of PRC2 target genes.
Impact on Gene Expression
The primary impact of this compound on gene expression is the derepression of genes silenced by PRC2-mediated H3K27 trimethylation. This can lead to a variety of cellular outcomes, including:
-
Induction of Apoptosis: Reactivation of pro-apoptotic genes can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors, such as CDKN1A (p21) and CDKN2A (p16), can halt cancer cell proliferation.
-
Cellular Differentiation: Inhibition of EZH2 can promote the differentiation of cancer cells, reducing their stem-like properties.
-
Modulation of Signaling Pathways: EZH2 inhibition can impact various signaling pathways, including the Wnt/β-catenin and Hedgehog pathways, by altering the expression of key components.
The specific genes and pathways affected by this compound would need to be determined experimentally through techniques such as RNA sequencing (RNA-seq).
Quantitative Data Summary
The following tables represent the types of quantitative data that would be generated to characterize the activity of this compound. The values provided are hypothetical and serve as a template for presenting experimental results.
Table 1: In Vitro Enzymatic Activity of this compound
| Parameter | Value |
| EZH2 IC50 (nM) | e.g., 5 |
| EZH1 IC50 (nM) | e.g., >1000 |
| Selectivity (EZH1/EZH2) | e.g., >200-fold |
Table 2: Cellular Activity of this compound in a Cancer Cell Line (e.g., DLBCL)
| Assay | Endpoint | This compound (1 µM) |
| Cellular H3K27me3 | % Inhibition | e.g., 95% |
| Cell Proliferation | IC50 (nM) | e.g., 50 |
| Apoptosis (Caspase 3/7 activity) | Fold Change vs. Control | e.g., 4.5 |
Table 3: Pharmacokinetic Properties of this compound (in mice)
| Parameter | Value |
| Oral Bioavailability (%) | e.g., 40 |
| Half-life (t1/2, hours) | e.g., 6 |
| Cmax (ng/mL) at 10 mg/kg | e.g., 1500 |
Detailed Experimental Protocols
EZH2 Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (substrate)
-
S-[3H-methyl]-adenosyl-L-methionine (radiolabeled cofactor)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex, H3 peptide substrate, and assay buffer.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding S-[3H-methyl]-adenosyl-L-methionine.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated radiolabeled SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3
ChIP-seq is used to map the genome-wide distribution of H3K27me3 and assess the effect of EZH2 inhibition.
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to ~80% confluency and treat with this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between this compound-treated and control samples.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
RNA-seq is employed to determine the transcriptional changes induced by this compound.
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control as in the ChIP-seq protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound. Conduct pathway analysis to understand the biological processes affected.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation inhibition.
Visualizations
Signaling Pathway
Caption: Canonical EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A representative experimental workflow for the characterization of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Facebook [cancer.gov]
- 3. A phase 1b/2 study of CPI-1205, a small molecule inhibitor of EZH2, combined with enzalutamide (E) or abiraterone/prednisone (A/P) in patients with metastatic castration resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-11 Treatment: An In-depth Technical Guide to Modulated Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant target in oncology.[1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is primarily responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a modification that leads to chromatin compaction and transcriptional repression of target genes.[1][2] Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of various cancers by silencing tumor suppressor genes.
This technical guide focuses on the cellular pathways modulated by EZH2 inhibition, with a specific emphasis on the effects of a representative EZH2 inhibitor, EPZ-6438 (Tazemetostat), which serves as a surrogate for Ezh2-IN-11 due to the limited public data on the latter. Both are understood to be potent and selective small-molecule inhibitors of EZH2. Treatment with these inhibitors leads to a reduction in global H3K27me3 levels, resulting in the reactivation of silenced genes and subsequent anti-tumor effects, including cell cycle arrest and apoptosis. Beyond its canonical role, EZH2 also possesses non-canonical functions, acting as a transcriptional co-activator and methylating non-histone proteins, thereby influencing a broader range of signaling pathways. This guide will delve into the quantitative effects, experimental methodologies, and the core signaling pathways impacted by EZH2 inhibition.
Data Presentation: Quantitative Effects of EZH2 Inhibition
The following tables summarize the quantitative data on the effects of the representative EZH2 inhibitor, EPZ-6438 (Tazemetostat), on various cancer cell lines.
Table 1: Cell Viability (IC50 Values) Following EPZ-6438 Treatment
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Fuji | Synovial Sarcoma | 0.15 | 14 days | |
| HS-SY-II | Synovial Sarcoma | 0.52 | 14 days | |
| G401 | Rhabdoid Tumor | 0.032 - 1.0 | Not Specified | |
| A549 | Lung Cancer | 15.83 | Not Specified | |
| 4T1 | Breast Cancer | 29.3 | 72 hours | |
| A2780 | Ovarian Cancer | 47 | 72 hours |
Table 2: Apoptosis Induction by EPZ-6438 Treatment
| Cell Line | Cancer Type | Treatment Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 1 µmol/L | 10 days | Significant increase vs. DMSO | |
| Farage | Diffuse Large B-cell Lymphoma (EZH2 wild-type) | 1 µmol/L | 10 days | No significant increase vs. DMSO | |
| G401 | Rhabdoid Tumor | 1 µM | 11-14 days | Time-dependent increase | |
| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Various doses | 7 days | Dose-dependent increase in cleaved caspase-3 |
Table 3: Cell Cycle Arrest Induced by EPZ-6438 Treatment
| Cell Line | Cancer Type | Treatment Concentration | Treatment Duration | Cell Cycle Phase Arrest | % Cells in Arrested Phase | Reference | |---|---|---|---|---|---| | G401 | Rhabdoid Tumor | Not Specified | 7 days | G1 | Increase in G1, decrease in S and G2/M | | | IOMM-Lee | Meningioma | Concentration-dependent | Not Specified | G1 | Concentration-dependent inhibition of progression | | | Cervical Cancer Cells (HPV+) | Cervical Cancer | Not Specified | 48 hours | G0/G1 | Not Specified | | | Diffuse Large B-cell Lymphoma | Lymphoma | Not Specified | Not Specified | G1 | Not Specified | |
Core Signaling Pathways Modulated by EZH2 Inhibition
EZH2 inhibitors modulate several critical signaling pathways implicated in cancer development and progression. The reactivation of tumor suppressor genes and the alteration of non-canonical EZH2 functions lead to significant downstream effects.
Wnt/β-catenin Signaling Pathway
EZH2 has been shown to directly repress the expression of several negative regulators of the Wnt/β-catenin pathway, such as Secreted Frizzled-Related Proteins (SFRPs) and Naked Cuticle Homolog 1 (NKD1). By inhibiting EZH2, these repressors are re-expressed, leading to the downregulation of Wnt signaling. This is characterized by a decrease in active β-catenin levels and reduced expression of downstream target genes like CCND1 (Cyclin D1) and MYC.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. EZH2 can activate this pathway through various mechanisms, including the repression of tumor suppressors that negatively regulate PI3K/Akt signaling. For instance, EZH2 can directly bind to the promoter of Insulin-like Growth Factor 1 Receptor (IGF1R) and, in conjunction with MYC, upregulate its expression, leading to downstream activation of the PI3K/Akt pathway. Inhibition of EZH2 can, therefore, lead to the suppression of this pro-survival pathway.
Notch Signaling Pathway
EZH2's role in the Notch signaling pathway is context-dependent and can involve both canonical and non-canonical functions. In some contexts, EZH2 can act as a transcriptional activator of NOTCH1 in a manner independent of its methyltransferase activity. In other scenarios, EZH2 contributes to the maintenance of a stem-like state in cancer cells, a process in which Notch signaling is also implicated. Inhibition of EZH2 can lead to the downregulation of Notch signaling components and a reduction in cancer stem cell properties.
Experimental Protocols
Detailed methodologies for key experiments cited in the context of EZH2 inhibitor studies are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and experiment duration. Include wells with medium only for background measurement.
-
Compound Treatment: Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours to 14 days).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic cells.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
70% Ethanol (cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol outlines the general steps for analyzing protein expression levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against EZH2, H3K27me3, β-catenin, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in lysis buffer.
-
Protein Quantification: Determine protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying mRNA levels of target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the reaction in a real-time PCR system.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the ΔΔCt method.
Conclusion
Inhibition of EZH2 by small molecules such as this compound or its surrogate EPZ-6438 represents a promising therapeutic strategy in various cancers. The anti-tumor effects are mediated through the modulation of key cellular pathways, including the Wnt/β-catenin, PI3K/Akt/mTOR, and Notch signaling networks. These alterations in signaling lead to demonstrable effects on cell viability, apoptosis, and cell cycle progression. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to investigate and understand the multifaceted impact of EZH2 inhibition in preclinical models. Further research into the specific nuances of different EZH2 inhibitors and their application in combination therapies will continue to advance their clinical utility.
References
EZH2 Inhibitors in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[2][3] Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of numerous cancers, including various lymphomas, breast cancer, prostate cancer, and more.[2][4] This has led to the development of small molecule inhibitors targeting EZH2 as a promising therapeutic strategy.
This technical guide provides an in-depth overview of the use of EZH2 inhibitors in cancer cell line studies, with a focus on experimental methodologies and data interpretation. While the specific inhibitor Ezh2-IN-11 has been identified as a potent EZH2 inhibitor, publicly available data on its use in peer-reviewed cancer cell line studies is limited. Therefore, this guide will utilize data from well-characterized EZH2 inhibitors such as GSK126 , Tazemetostat (EPZ-6438) , and SHR2554 to illustrate the principles and experimental outcomes of EZH2 inhibition in cancer research.
Mechanism of Action of EZH2 Inhibitors
EZH2 inhibitors primarily function by competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of the EZH2 enzyme. SAM is the methyl group donor for the histone methylation reaction. By blocking the binding of SAM, these inhibitors prevent the transfer of a methyl group to H3K27, leading to a global reduction in H3K27me3 levels. This, in turn, results in the de-repression of EZH2 target genes, which often include tumor suppressor genes. The reactivation of these silenced genes can lead to various anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.
Quantitative Data on EZH2 Inhibitor Activity in Cancer Cell Lines
The following tables summarize the anti-proliferative and apoptosis-inducing effects of various EZH2 inhibitors across a range of cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of EZH2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Incubation Time | Reference |
| GSK126 | HEC-50B | Endometrial Cancer | High EZH2 expression | 1.0 ± 0.2 | - | |
| GSK126 | Ishikawa | Endometrial Cancer | High EZH2 expression | 0.9 ± 0.6 | - | |
| GSK126 | HEC-151 | Endometrial Cancer | Low EZH2 expression | >10 | - | |
| GSK126 | HEC-265 | Endometrial Cancer | Low EZH2 expression | 10.4 ± 0.6 | - | |
| GSK126 | RPMI8226 | Multiple Myeloma | - | 12.6 | 72 hours | |
| GSK126 | MM.1S | Multiple Myeloma | - | 15.2 | 72 hours | |
| GSK126 | LP1 | Multiple Myeloma | - | 17.4 | 72 hours | |
| Tazemetostat (EPZ-6438) | G401 | Rhabdoid Tumor | SMARCB1-deleted | 0.032 - 1.0 | 14 days | |
| Tazemetostat (EPZ-6438) | Fuji | Synovial Sarcoma | - | 0.15 | 14 days | |
| Tazemetostat (EPZ-6438) | HS-SY-II | Synovial Sarcoma | - | 0.52 | 14 days | |
| SHR2554 | SU-DHL-6 | Diffuse Large B-cell Lymphoma | EZH2 Mutant | < 0.3 | 6 days | |
| SHR2554 | KARPAS-422 | Diffuse Large B-cell Lymphoma | EZH2 Mutant | < 0.3 | 6 days | |
| SHR2554 | U2932 | Diffuse Large B-cell Lymphoma | EZH2 Wild-type | > 0.6 | 6 days |
Table 2: Induction of Apoptosis by EZH2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Apoptosis (%) | Reference |
| GSK126 | RPMI8226 | Multiple Myeloma | 15 | 48 hours | ~30% | |
| GSK126 | MM.1S | Multiple Myeloma | 15 | 48 hours | ~40% | |
| GSK126 | LP1 | Multiple Myeloma | 15 | 48 hours | ~25% | |
| GSK126 | Saos2 | Osteosarcoma | 10 | 48 hours | Significant increase vs. control | |
| GSK126 | U2OS | Osteosarcoma | 10 | 48 hours | Significant increase vs. control | |
| SHR2554 | SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.5 | 6 days | Significant increase vs. control | |
| SHR2554 | U2932 | Diffuse Large B-cell Lymphoma | 2 | 6 days | Significant increase vs. control |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of EZH2 inhibitor efficacy. Below are protocols for key experiments commonly used in cancer cell line studies.
Cell Viability Assay (MTT/CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of an EZH2 inhibitor on cancer cell proliferation and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the EZH2 inhibitor (e.g., GSK126, Tazemetostat) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 14 days), depending on the inhibitor and cell line.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an EZH2 inhibitor.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the EZH2 inhibitor at the desired concentration and for the specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome-conjugated Annexin V) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Objective: To determine the effect of an EZH2 inhibitor on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the EZH2 inhibitor as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To assess the protein levels of EZH2, H3K27me3, and other relevant signaling proteins.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., EZH2, H3K27me3, PARP, Caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the genome-wide occupancy of H3K27me3 and assess changes upon EZH2 inhibitor treatment.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by EZH2 and a typical experimental workflow for evaluating EZH2 inhibitors.
Caption: EZH2 signaling pathway and the effect of its inhibition.
Caption: A typical experimental workflow for evaluating EZH2 inhibitors.
Conclusion
EZH2 inhibitors represent a significant advancement in the field of epigenetic cancer therapy. Their efficacy in preclinical models, particularly in cancers with defined genetic alterations like EZH2 mutations or SWI/SNF complex deficiencies, has paved the way for their clinical development. This technical guide provides a framework for researchers to design, execute, and interpret experiments aimed at evaluating the anti-cancer effects of EZH2 inhibitors in cell-based models. While specific data for this compound remains to be published in the peer-reviewed literature, the methodologies and expected outcomes outlined here, based on extensive research with other potent EZH2 inhibitors, provide a solid foundation for future studies. As our understanding of the intricate roles of EZH2 in cancer biology continues to grow, so too will the potential for targeted epigenetic therapies to improve patient outcomes.
References
Methodological & Application
Ezh2-IN-11: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[1] This methylation leads to transcriptional repression of target genes involved in cell cycle control, differentiation, and apoptosis.[2][3] Dysregulation and overexpression of EZH2 have been implicated in the progression of various cancers, making it an attractive therapeutic target.[2][4]
Ezh2-IN-11 is a potent and specific small molecule inhibitor of EZH2. Its activity is detailed in patent WO2019204490A1, where it is referenced as compound 17. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.
Product Information
| Property | Value | Reference |
| Product Name | This compound | N/A |
| Alternative Name | Compound 17 | |
| CAS Number | 2387402-80-2 | |
| Molecular Formula | C28H36ClN3O5S | |
| Molecular Weight | 578.12 g/mol | N/A |
| Purity | >98% (recommended) | N/A |
| Storage | Store at -20°C, protect from light |
Mechanism of Action
This compound, as an EZH2 inhibitor, functions by competing with the S-adenosyl-L-methionine (SAM) cofactor for the catalytic pocket of the EZH2 SET domain. This competitive inhibition prevents the transfer of a methyl group to H3K27, thereby reducing the levels of H3K27me3. The subsequent decrease in this repressive histone mark leads to the derepression of tumor suppressor genes, ultimately resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.
Signaling Pathways Affected by EZH2 Inhibition
EZH2 is a key regulator of several critical signaling pathways implicated in cancer. Inhibition of EZH2 by molecules like this compound can modulate these pathways, leading to anti-tumor effects.
Caption: EZH2 Signaling Pathways and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound. It is recommended to empirically determine the optimal concentration of this compound for each cell line and assay, starting with a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Quantitative Data Summary (Example):
| Cell Line | This compound IC50 (µM) | Treatment Duration (hours) |
| Cell Line A | To be determined | 72 |
| Cell Line B | To be determined | 72 |
| Cell Line C | To be determined | 72 |
Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Caption: A streamlined workflow for Western Blot analysis.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations and a vehicle control for 24-48 hours.
-
Harvest cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Quantitative Data Summary (Example):
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Value | Value | Value |
| This compound (0.5x IC50) | Value | Value | Value |
| This compound (1x IC50) | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability in control | High DMSO concentration | Ensure final DMSO concentration is <0.1%. |
| No effect of this compound | Incorrect concentration, short incubation time, resistant cell line | Perform a dose-response and time-course experiment. Confirm EZH2 expression in the cell line. |
| High background in Western blot | Insufficient blocking, high antibody concentration | Increase blocking time, optimize antibody dilution. |
| Poor cell fixation for flow cytometry | Inappropriate ethanol concentration or temperature | Use ice-cold 70% ethanol and add cells slowly while vortexing. |
Conclusion
This compound is a valuable tool for investigating the role of EZH2 in cancer biology. The protocols provided herein offer a framework for characterizing its effects on cell viability, protein expression, and cell cycle progression. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. The insights gained from such studies will contribute to a better understanding of EZH2-targeted therapies in cancer treatment.
References
- 1. Frontiers | Epigenetic control of antigen presentation failure in osteosarcoma: from single-cell chromatin maps to therapeutic strategies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2021016409A1 - Ezh2 inhibition in combination therapies for the treatment of cancers - Google Patents [patents.google.com]
Application Notes and Protocols: Western Blot for H3K27me3 Following Ezh2-IN-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for performing a Western blot to detect changes in the histone modification H3K27me3 (tri-methylation of histone H3 at lysine 27) in cultured cells following treatment with Ezh2-IN-11, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for this specific histone methylation, which is a key epigenetic mark associated with transcriptional repression.[1][2][3] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic development.[2][3] This protocol details the necessary steps from cell culture and inhibitor treatment to histone extraction, protein quantification, gel electrophoresis, protein transfer, and immunodetection.
Introduction
The methylation of histones is a fundamental epigenetic mechanism that governs chromatin structure and gene expression. EZH2, a histone methyltransferase, specifically catalyzes the addition of methyl groups to lysine 27 of histone H3. The resulting H3K27me3 mark is a hallmark of facultative heterochromatin and is generally associated with the silencing of gene expression. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing that contributes to tumorigenesis.
This compound is a potent and selective inhibitor of EZH2. By blocking the methyltransferase activity of EZH2, this compound is expected to lead to a global reduction in H3K27me3 levels. Western blotting is a widely used and effective method to quantify these changes, providing a direct measure of the inhibitor's pharmacodynamic effect within cells. This application note provides a detailed, step-by-step protocol for this assay.
Signaling Pathway and Mechanism of Action
This compound, as an EZH2 inhibitor, directly interferes with the enzymatic activity of the PRC2 complex. The core function of PRC2 is to mediate gene silencing through the methylation of H3K27. By inhibiting EZH2, this compound prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the histone H3 tail. This leads to a decrease in the global levels of H3K27me3, which in turn can lead to the de-repression of EZH2 target genes, including tumor suppressor genes.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat cells with a range of this compound concentrations. Based on data for other potent EZH2 inhibitors, a starting range of 100 nM to 5 µM is recommended. A vehicle control (e.g., DMSO) must be included.
-
Incubation Time: The incubation time required to observe a significant reduction in H3K27me3 can vary. A time course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal treatment duration. Reductions in H3K27me3 have been observed after 48 hours to 8 days of treatment with other EZH2 inhibitors.
Histone Extraction
Histones are basic proteins and can be effectively extracted using an acid extraction method.
-
Cell Lysis:
-
Harvest cells by trypsinization or scraping and pellet them by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3). Use approximately 1 mL of TEB per 10^7 cells.
-
Lyse the cells by incubating on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Acid Extraction:
-
Discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl at a concentration of 4 x 10^7 nuclei/mL.
-
Incubate overnight at 4°C with gentle rotation to extract the histones.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the debris.
-
Carefully collect the supernatant containing the histones.
-
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions. Bovine serum albumin (BSA) can be used as a standard.
SDS-PAGE
-
Sample Preparation: Mix the histone extracts with 2X Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load equal amounts of protein (typically 15-20 µg) per lane onto a 15% SDS-polyacrylamide gel. Due to their small size, a higher percentage gel provides better resolution for histones. Run the gel until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer. Destain with TBST before blocking.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:3000 is common for commercially available antibodies. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Loading Control: It is crucial to probe for a loading control to ensure equal protein loading. For histone modifications, total Histone H3 is the most appropriate loading control. You can either strip the membrane and re-probe for Total H3 or cut the membrane horizontally (if H3K27me3 and H3 run at sufficiently different apparent molecular weights on your gel system) and probe simultaneously.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.
Data Presentation
The quantitative data from the densitometry analysis should be presented in a clear and organized table to facilitate comparison between different treatment conditions.
| Treatment (this compound) | H3K27me3 Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized H3K27me3 (H3K27me3 / Total H3) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.0 | |||
| 100 nM | ||||
| 500 nM | ||||
| 1 µM | ||||
| 5 µM |
Experimental Workflow Diagram
The following diagram outlines the key steps of the Western blot protocol for analyzing H3K27me3 levels after this compound treatment.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak H3K27me3 signal | Inefficient histone extraction | Ensure complete cell lysis and sufficient incubation time during acid extraction. |
| Inactive primary antibody | Use a new aliquot of antibody or test a different antibody. | |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Inadequate washing | Increase the number and/or duration of wash steps. | |
| Uneven bands (smiling) | Gel running too fast/hot | Run the gel at a lower voltage in a cold room or on ice. |
| Inconsistent loading control | Pipetting errors | Be precise when loading samples. |
| Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
Conclusion
This protocol provides a robust framework for assessing the efficacy of this compound in reducing H3K27me3 levels in cultured cells. Accurate and consistent execution of these steps will yield reliable data on the pharmacodynamic effects of this EZH2 inhibitor, which is valuable for both basic research and drug development applications. As with any protocol, optimization for specific experimental systems is recommended to achieve the best results.
References
Application Notes and Protocols for Studying EZH2 in Developmental Biology with EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a fundamental role in embryonic development. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive mark that silences gene expression.[1][2][3][4] This process is essential for maintaining the delicate balance between self-renewal and differentiation of stem cells, thereby orchestrating the precise spatiotemporal gene expression patterns required for normal development.[5] Dysregulation of EZH2 activity has been linked to various developmental abnormalities and cancers.
The use of potent and selective small molecule inhibitors of EZH2 provides a powerful tool to investigate its function in developmental processes. While specific data for "Ezh2-IN-11" is not currently available in public literature, this document provides comprehensive application notes and detailed protocols based on well-characterized EZH2 inhibitors such as GSK126 and Tazemetostat (EPZ-6438). These methodologies can be adapted for novel inhibitors like this compound to elucidate the role of EZH2 in various developmental models.
Mechanism of Action of EZH2 Inhibitors
EZH2 inhibitors are typically S-adenosyl-L-methionine (SAM)-competitive, meaning they bind to the SAM-binding pocket of the EZH2 SET domain, preventing the transfer of a methyl group to H3K27. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of EZH2 target genes. By inhibiting EZH2's methyltransferase activity, researchers can probe the consequences of removing this repressive mark on cell fate decisions, lineage commitment, and tissue morphogenesis during development.
Data Presentation: In Vitro Potency of Representative EZH2 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of two well-characterized EZH2 inhibitors, GSK126 and Tazemetostat (EPZ-6438), in various cell lines. This data serves as a reference for the expected potency of selective EZH2 inhibitors.
| Inhibitor | Cell Line | Cell Type | IC50 (nM) | Reference |
| GSK126 | KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 2.5 | |
| GSK126 | Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 9.9 | |
| Tazemetostat (EPZ-6438) | G401 | Rhabdoid Tumor | ~10,000 | |
| Tazemetostat (EPZ-6438) | A204 | Rhabdomyosarcoma | >1000 | |
| GSK126 | HEC-50B | Endometrial Cancer (High EZH2) | 1.0 (±0.2) | |
| GSK126 | Ishikawa | Endometrial Cancer (High EZH2) | 0.9 (±0.6) |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cell Lines with an EZH2 Inhibitor
This protocol describes a general procedure for treating adherent or suspension cell lines with an EZH2 inhibitor to assess its effect on cell proliferation, differentiation, and gene expression.
Materials:
-
Cell line of interest (e.g., embryonic stem cells, neural progenitor cells)
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., this compound, GSK126, Tazemetostat)
-
Dimethyl sulfoxide (DMSO)
-
96-well or other appropriate cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
MTT or other proliferation assay reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in the appropriate culture plates. For proliferation assays, a starting density of 5,000 cells/well in a 96-well plate is a common starting point.
-
Inhibitor Preparation: Prepare a stock solution of the EZH2 inhibitor in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 0 to 10 µM.
-
Cell Treatment: After allowing the cells to adhere (for adherent cells) for 24 hours, replace the medium with fresh medium containing the EZH2 inhibitor or a vehicle control (DMSO at the same final concentration, typically ≤0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours). The incubation time will depend on the specific cell type and the biological question being addressed.
-
Assessment of Cell Viability/Proliferation:
-
For proliferation assays, add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.
-
For cell counting, detach the cells (if adherent) and perform a cell count using a hemocytometer and Trypan Blue exclusion.
-
-
Harvesting for Downstream Analysis: For analysis of protein or RNA, wash the cells with PBS and harvest them by scraping or trypsinization. The cell pellets can then be used for Western blotting, RT-qPCR, or other molecular analyses.
Protocol 2: Western Blot Analysis of H3K27me3 Levels
This protocol details the detection of global H3K27me3 levels in cells treated with an EZH2 inhibitor. A decrease in H3K27me3 is a direct indicator of EZH2 inhibition.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is optimal for histone retention)
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative change in H3K27me3 levels.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol describes how to perform ChIP to identify the genomic regions that lose H3K27me3 upon EZH2 inhibitor treatment, thus revealing direct EZH2 target genes.
Materials:
-
Treated and untreated cells
-
Formaldehyde (for crosslinking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease (MNase)
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody and Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target and control gene loci
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclei in nuclear lysis buffer and shear the chromatin to fragments of 200-600 bp using sonication or MNase digestion.
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H3K27me3 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Analysis: Use the purified DNA for qPCR analysis with primers specific to the promoter regions of known EZH2 target genes (e.g., developmental transcription factors) and negative control regions.
Mandatory Visualizations
Caption: Mechanism of EZH2 action and its inhibition.
Caption: General experimental workflow for studying EZH2 function.
Caption: EZH2 interaction with the Wnt/β-catenin signaling pathway.
References
Application of EZH2 Inhibitors in Neuroblastoma Research: Focus on Ezh2-IN-11 and Representative Compound GSK343
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a critical role in epigenetic gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] In neuroblastoma, a common pediatric solid tumor, overexpression of EZH2 is frequently observed and correlates with poor prognosis and aggressive disease.[2][4] EZH2 promotes neuroblastoma progression by silencing tumor suppressor genes, inhibiting neuronal differentiation, and contributing to the maintenance of a malignant phenotype. Consequently, EZH2 has emerged as a promising therapeutic target for neuroblastoma.
This document provides detailed application notes and protocols for the use of EZH2 inhibitors in neuroblastoma research, with a specific focus on the novel inhibitor Ezh2-IN-11 and the well-characterized representative compound GSK343 . While specific research data on this compound in neuroblastoma is limited, it is described as a potent EZH2 inhibitor with potential for cancer research. The protocols and data presented herein are largely based on studies conducted with GSK343, a widely used and potent EZH2 inhibitor, and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of EZH2 inhibition in neuroblastoma.
This compound: A Novel EZH2 Inhibitor
This compound is a potent inhibitor of EZH2. Its oncogenic activities have been noted in various cancer types, suggesting its potential in cancer research. This compound is referenced in patent WO2019204490A1 as compound 17. Currently, there is a lack of published data on its specific application and efficacy in neuroblastoma cell lines or in vivo models. Researchers interested in this compound should refer to the supplier, MedchemExpress, for available information. The experimental protocols provided below for GSK343 can be adapted for the initial characterization of this compound in neuroblastoma research.
GSK343: A Representative EZH2 Inhibitor in Neuroblastoma Research
GSK343 is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. It has been extensively used to investigate the role of EZH2 in neuroblastoma. Studies have shown that GSK343 can decrease neuroblastoma cell proliferation, viability, migration, invasion, and stemness. Furthermore, in vivo studies have demonstrated that GSK343 treatment can significantly reduce tumor growth in mouse models of neuroblastoma.
Data Presentation: Effects of GSK343 on Neuroblastoma
The following tables summarize the quantitative data from studies investigating the effects of GSK343 on neuroblastoma cell lines and patient-derived xenografts (PDXs).
Table 1: Effect of GSK343 on Neuroblastoma Cell Viability and Proliferation
| Cell Line | Assay | Treatment Concentration (µM) | Duration (hours) | Result | Reference |
| COA3 (PDX) | alamarBlue® Viability Assay | 5, 15, 25 | 24 | Significantly decreased viability | |
| COA6 (PDX) | alamarBlue® Viability Assay | 5, 15, 25 | 24 | Significantly decreased viability | |
| COA3 (PDX) | CellTiter® Proliferation Assay | 5, 15, 25 | 24 | Significantly decreased proliferation | |
| COA6 (PDX) | CellTiter® Proliferation Assay | 5, 15, 25 | 24 | Significantly decreased proliferation |
Table 2: Effect of GSK343 on Neuroblastoma Cell Motility
| Cell Line | Assay | Treatment Concentration (µM) | Duration | Result | Reference |
| COA3 (PDX) | Transwell Migration Assay | 10 | 72 hours | Significantly decreased migration | |
| COA6 (PDX) | Transwell Migration Assay | 10 | 72 hours | Significantly decreased migration | |
| COA3 (PDX) | Matrigel Invasion Assay | 10 | 1 week | Significantly decreased invasion | |
| COA6 (PDX) | Matrigel Invasion Assay | 10 | 1 week | Significantly decreased invasion |
Table 3: Effect of GSK343 on Neuroblastoma Stemness
| Cell Line | Assay | Treatment Concentration (µM) | Result | Reference |
| COA3 (PDX) | Extreme Limiting Dilution Assay (Tumorsphere Formation) | 5 | Significantly decreased sphere forming ability | |
| COA6 (PDX) | Extreme Limiting Dilution Assay (Tumorsphere Formation) | 5 | Significantly decreased sphere forming ability |
Table 4: In Vivo Efficacy of GSK343 in a Neuroblastoma Xenograft Model
| Cell Line | Mouse Model | Treatment | Duration | Result | Reference |
| SK-N-BE(2) | Athymic nude mice | 10 mg/kg/day GSK343 via IP injection | 21 days | Significant decrease in tumor growth compared to vehicle |
Signaling Pathways and Experimental Workflows
The following diagrams visualize key signaling pathways affected by EZH2 inhibition and representative experimental workflows.
References
Ezh2-IN-11: A Potent Tool for Interrogating Lymphoma Pathogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a pivotal enzyme in epigenetic regulation.[1] It mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). In normal physiology, EZH2 plays a crucial role in the germinal center (GC) B-cell response, a process essential for generating high-affinity antibodies.[2] However, dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a frequent oncogenic driver in various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[1]
Mutant EZH2 can lead to aberrant gene silencing, repressing tumor suppressor genes and promoting uncontrolled cell proliferation and survival. This has established EZH2 as a compelling therapeutic target in oncology. Ezh2-IN-11 is a potent and selective small molecule inhibitor of EZH2, offering a valuable chemical probe to investigate the role of EZH2 in lymphoma pathogenesis and to evaluate its therapeutic potential.
This compound: A Profile
Table 1: Anti-proliferative Activity of EZH2-IN-17 (a related compound) in Lymphoma Cell Lines
| Cell Line | EZH2 Mutation Status | IC50 (nM) |
| WSU-DLCL2 | Y641F | 2.36 |
| Pfeiffer | Y641N | 1.73 |
| Karpas-422 | Y641N | 1.82 |
Key Signaling Pathways in EZH2-Driven Lymphoma
EZH2's role in lymphoma pathogenesis is multifaceted, involving the silencing of tumor suppressor genes and crosstalk with other key signaling pathways.
Canonical EZH2 Signaling Pathway
EZH2 Crosstalk with BCL6 and JAK-STAT Pathways
EZH2 cooperates with other major oncogenic pathways in lymphoma. It collaborates with BCL6, a master transcriptional repressor, to silence genes that promote differentiation and exit from the germinal center reaction. Additionally, in certain lymphoma subtypes like Natural Killer/T-cell lymphoma, the JAK-STAT pathway can phosphorylate EZH2, switching it from a transcriptional repressor to an activator of pro-proliferative genes.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study its effects on lymphoma cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of lymphoma cell lines.
Workflow: Cell Viability Assay
Materials:
-
Lymphoma cell lines (e.g., WSU-DLCL2, Pfeiffer, Karpas-422)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., Cell Counting Kit-8, Promega)
-
Plate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted this compound or DMSO control to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of the cell viability reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for H3K27me3
This protocol is for assessing the ability of this compound to inhibit the catalytic activity of EZH2 by measuring the global levels of H3K27me3.
Workflow: Western Blot for H3K27me3
Materials:
-
Lymphoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat lymphoma cells with various concentrations of this compound for 48-72 hours.
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the effect of this compound on the binding of EZH2 to the promoter regions of its target genes.
Workflow: Chromatin Immunoprecipitation (ChIP) Assay
Materials:
-
Lymphoma cells treated with this compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonicator
-
Anti-EZH2 antibody and control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for EZH2 target gene promoters (e.g., CDKN1A)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat lymphoma cells with this compound or DMSO for 24-48 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells, then lyse them in ChIP lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-EZH2 antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads with a series of ChIP wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA using qPCR with primers for known EZH2 target genes.
Conclusion
This compound is a valuable research tool for dissecting the complex role of EZH2 in lymphoma pathogenesis. The protocols and pathway diagrams provided here offer a comprehensive guide for researchers to investigate the cellular and molecular effects of EZH2 inhibition. By utilizing this compound in these assays, scientists can further elucidate the mechanisms of EZH2-driven lymphomagenesis and contribute to the development of novel therapeutic strategies for lymphoma patients.
References
Application Notes and Protocols for In Vivo Studies Using EZH2 Inhibitors in Mouse Models
A focus on GSK126 as a representative EZH2 inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZH2 Signaling Pathway and Mechanism of Action of GSK126
EZH2, as part of the PRC2 complex, methylates H3K27, leading to chromatin compaction and silencing of target genes, including tumor suppressor genes. In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, resulting in aberrant gene silencing and tumor progression. GSK126 acts by competing with the cofactor SAM for the SET domain of EZH2, thereby inhibiting its methyltransferase activity. This leads to a global decrease in H3K27me3 levels, reactivation of tumor suppressor gene expression, and subsequent inhibition of cancer cell proliferation and tumor growth.
Quantitative Data from In Vivo Mouse Models
The following tables summarize quantitative data from various in vivo studies using GSK126 in different mouse cancer models.
Table 1: GSK126 Efficacy in Subcutaneous Xenograft Mouse Models
| Cancer Model | Cell Line | Mouse Strain | GSK126 Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Multiple Myeloma | RPMI8226 | Nude mice | 200 mg/kg/day, i.p. for ~14 days | Significant tumor growth inhibition; decreased tumor weight. | |
| Diffuse Large B-cell Lymphoma (EZH2 mutant) | KARPAS-422 | SCID mice | 150 mg/kg, twice daily, i.p. | Marked tumor growth inhibition. | |
| Colorectal Cancer | Not specified | BALB/c nu/nu | 100 mg/kg, i.p. for 1 month | Inhibition of tumor growth. | |
| Diffuse Midline Glioma | SU-DIPG-IVi-Luc | Immunocompromised mice | 10 mg/kg, i.p. | Significant reduction in tumor growth. | |
| Head and Neck Cancer | Not specified | C57BL/6 mice | 1-100 µM, 3 times a week, i.p. | Enhanced antitumor immunity. | |
| Atherosclerosis Model | ApoE-/- | Male mice | 50 mg/kg/day, i.p. for 10 weeks | Significantly decreased atherosclerotic plaques. |
Table 2: Pharmacodynamic Effects of GSK126 in Mouse Models
| Cancer Model | Cell Line | Mouse Strain | GSK126 Dose and Schedule | Pharmacodynamic Marker | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Multiple Myeloma | RPMI8226 | Nude mice | 200 mg/kg/day, i.p. for ~14 days | H3K27me3 | Pronounced decrease in tumor tissue. | | | Multiple Myeloma | RPMI8226 | Nude mice | 200 mg/kg/day, i.p. for ~14 days | β-catenin | Decrease in tumor tissue. | | | Multiple Myeloma | RPMI8226 | Nude mice | 200 mg/kg/day, i.p. for ~14 days | Ki67 | Marked decrease in proliferating cells. | |
Experimental Protocols
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the general procedure for establishing and treating subcutaneous tumor xenografts in mice to evaluate the efficacy of EZH2 inhibitors like GSK126.
Materials:
-
Cancer cell line of interest (e.g., RPMI8226 for multiple myeloma)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other appropriate vehicle)
-
Immunocompromised mice (e.g., nude, SCID)
-
GSK126
-
Vehicle for GSK126 (e.g., 0.5% NaCMC with 0.1% Tween-80)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach approximately 80% confluency.
-
Cell Harvest: Wash the cells with PBS, detach them using trypsin-EDTA, and neutralize with medium. Centrifuge the cells and resuspend the pellet in PBS. Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in a solution of PBS and Matrigel (typically a 1:1 ratio) at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare GSK126 in the appropriate vehicle. Administer GSK126 and vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily or twice daily).
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or at the end of the planned treatment period.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for downstream analyses such as pharmacodynamics (Western blot for H3K27me3) or histology (IHC for Ki67).
Pharmacodynamic Analysis Protocol (Western Blot for H3K27me3)
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize a portion of the excised tumor tissue in lysis buffer. Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay or similar method.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Logical Relationships in EZH2 Inhibitor Studies
The following diagram illustrates the logical flow and expected outcomes of an in vivo study evaluating an EZH2 inhibitor.
Conclusion
GSK126 is a valuable tool for investigating the therapeutic potential of EZH2 inhibition in various cancer types. The protocols and data presented here provide a framework for designing and executing robust in vivo studies in mouse models. Careful consideration of the tumor model, dosing regimen, and pharmacodynamic endpoints is essential for obtaining meaningful and reproducible results. These studies are critical for advancing our understanding of EZH2 biology and for the clinical development of EZH2-targeted therapies.
References
- 1. GSK126 | CAS:1346574-57-9 | EZH2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trepo.tuni.fi [trepo.tuni.fi]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ezh2-IN-11 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and important considerations for the preparation, storage, and handling of stock solutions for the EZH2 inhibitor, Ezh2-IN-11, also known as Ezh2 Inhibitor II (EI1). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction to this compound
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27me3).[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1][4] this compound (EI1) is a cell-permeable indolocarboxamide that acts as a potent and selective inhibitor of EZH2 methyltransferase activity. It functions in a cofactor S-adenosyl-L-methionine (SAM)-competitive manner and has been shown to selectively suppress H3K27 dimethylation and trimethylation in cellular assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | Ezh2 Inhibitor II, EI1, Enhancer of Zested Homolog 2 Inhibitor II, HMTase Inhibitor XI, 6-Cyano-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(pentan-3-yl)-1H-indole-4-carboxamide | |
| CAS Number | 1418308-27-6 | |
| Molecular Formula | C₂₃H₂₆N₄O₂ | |
| Molecular Weight | 390.48 g/mol | |
| Appearance | White solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 10 mg/mL | |
| Storage (Solid) | 2-8°C, protect from light | |
| Storage (Stock Solution) | -20°C for up to 3 months |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 390.48 g/mol = 3.9048 mg
Procedure:
-
Weighing: Carefully weigh out approximately 3.9 mg of this compound powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, though for many similar compounds, this is not required with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -20°C. Properly stored, the stock solution is stable for up to 3 months.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of EZH2 and the workflow for preparing an this compound stock solution.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound stock solution.
Safety Precautions
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Drug Resistance Mechanisms with Ezh2-IN-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, regulating processes such as cell differentiation, proliferation, and apoptosis.[1][2] Dysregulation of EZH2 activity is frequently observed in various cancers, where it often contributes to tumor progression and the development of resistance to anti-cancer therapies.[3][4] Small molecule inhibitors targeting EZH2 have emerged as a promising therapeutic strategy.
Ezh2-IN-11 is a potent and specific inhibitor of EZH2. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the mechanisms of drug resistance in cancer research. While specific quantitative data for this compound is not publicly available at this time, this guide offers a comprehensive framework for its application, drawing upon established methodologies for studying EZH2 inhibition and drug resistance. This compound is described as a potent E2HZ inhibitor with potential for cancer research and is referenced as compound 17 in patent WO2019204490A1.
Mechanism of Action of EZH2 in Drug Resistance
EZH2 contributes to drug resistance through several mechanisms, making it a key target for investigation.
1. Epigenetic Silencing of Tumor Suppressor Genes: EZH2-mediated H3K27me3 can lead to the silencing of tumor suppressor genes that are involved in cell cycle arrest, apoptosis, and DNA repair. This silencing can reduce the sensitivity of cancer cells to chemotherapeutic agents.
2. Modulation of Signaling Pathways: EZH2 has been shown to interact with and modulate the activity of key signaling pathways implicated in drug resistance, including the PI3K/Akt and MEK/ERK pathways.[5] Activation of these survival pathways can counteract the cytotoxic effects of anti-cancer drugs.
3. Regulation of Drug Efflux Pumps: EZH2 may regulate the expression of ATP-binding cassette (ABC) transporters, which are responsible for pumping drugs out of the cell, thereby reducing their intracellular concentration and efficacy.
4. Epithelial-Mesenchymal Transition (EMT): EZH2 can promote EMT, a process that endows cancer cells with increased motility, invasiveness, and resistance to apoptosis, contributing to therapeutic failure.
Below is a diagram illustrating the central role of EZH2 in cellular pathways contributing to drug resistance.
Application Notes
This compound can be utilized in a variety of experimental settings to dissect the role of EZH2 in drug resistance.
-
Generation of Drug-Resistant Cell Lines: A crucial first step is the development of cell lines with acquired resistance to a specific anti-cancer agent. This is typically achieved by continuous exposure of a parental, drug-sensitive cell line to increasing concentrations of the drug over a prolonged period.
-
Determination of IC50 Values: The half-maximal inhibitory concentration (IC50) is a key metric to quantify the degree of drug resistance. By comparing the IC50 of a drug in parental versus resistant cell lines, the resistance factor can be calculated. The effect of this compound on reversing this resistance can be assessed by co-treatment.
-
Analysis of EZH2 and H3K27me3 Levels: Investigating the expression and activity of EZH2 in sensitive and resistant cells is fundamental. Western blotting and immunofluorescence can be used to measure the protein levels of EZH2 and the global levels of its catalytic product, H3K27me3.
-
Gene Expression Profiling: RNA sequencing (RNA-seq) can provide a global view of the transcriptional changes that occur during the development of drug resistance and upon treatment with this compound. This can help identify key downstream target genes and pathways regulated by EZH2.
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to determine the specific genomic loci where EZH2 and H3K27me3 are enriched, providing direct evidence of EZH2-mediated gene regulation.
-
Analysis of Signaling Pathways: Investigating the activation status of key survival pathways, such as PI3K/Akt and MEK/ERK, in resistant cells and the effect of this compound on these pathways can elucidate the signaling mechanisms of resistance.
-
Co-immunoprecipitation (Co-IP): To identify proteins that interact with EZH2 and may contribute to its role in drug resistance, Co-IP followed by mass spectrometry can be performed.
Experimental Protocols
The following are detailed protocols for key experiments to investigate drug resistance mechanisms using this compound.
Development of Drug-Resistant Cancer Cell Lines
This protocol describes a stepwise method for generating drug-resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
The anti-cancer drug of interest (e.g., doxorubicin, cisplatin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Determine the initial drug concentration: Start by treating the parental cell line with a range of concentrations of the anti-cancer drug to determine the IC20 (the concentration that inhibits 20% of cell growth). This will be the initial exposure concentration.
-
Continuous Drug Exposure: Culture the parental cells in complete medium containing the IC20 of the drug.
-
Monitor Cell Viability: Continuously monitor the cells for signs of cell death. Initially, a significant portion of the cell population will die.
-
Subculture Surviving Cells: Once the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same drug concentration.
-
Gradual Dose Escalation: After the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the drug concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3-5 for several months. The goal is to gradually increase the drug concentration to a level significantly higher than the initial IC50 of the parental cell line.
-
Characterize the Resistant Cell Line: Once a resistant cell line is established, characterize it by determining its IC50 for the drug and comparing it to the parental line. A significant increase in the IC50 (e.g., >5-fold) confirms the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of resistance development.
Cell Viability (MTT) Assay to Determine IC50
This protocol is for assessing the cytotoxic effects of an anti-cancer drug and this compound.
Materials:
-
Parental and drug-resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Anti-cancer drug
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the anti-cancer drug and/or this compound in complete medium.
-
Add Drugs to Wells: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO). For combination studies, add both the anti-cancer drug and this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan Crystals: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data Presentation:
| Cell Line | Treatment | IC50 (µM) |
| Parental | Drug A | Value |
| Resistant | Drug A | Value |
| Resistant | Drug A + this compound (X µM) | Value |
Western Blot Analysis
This protocol is for detecting the protein levels of EZH2, H3K27me3, and other proteins of interest.
Materials:
-
Cell lysates from parental and resistant cells (with and without this compound treatment)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., ß-actin or Histone H3).
Quantitative Data Presentation:
| Cell Line | Treatment | EZH2 Expression (Fold Change) | H3K27me3 Level (Fold Change) |
| Parental | Vehicle | 1.0 | 1.0 |
| Resistant | Vehicle | Value | Value |
| Resistant | This compound (X µM) | Value | Value |
Chromatin Immunoprecipitation (ChIP)
This protocol is for identifying the genomic regions occupied by EZH2 or marked by H3K27me3.
Materials:
-
Parental and resistant cells
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies (anti-EZH2, anti-H3K27me3, and IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and reagents
Protocol:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with the specific antibody (or IgG control) overnight at 4°C.
-
Capture Immune Complexes: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound provides a valuable tool for elucidating the intricate role of EZH2 in the development of drug resistance. The protocols outlined in this document offer a systematic approach to investigate the molecular mechanisms underlying EZH2-mediated resistance. By combining the generation of resistant cell line models with molecular biology techniques, researchers can gain critical insights into how EZH2 contributes to therapeutic failure and identify potential strategies to overcome it, ultimately paving the way for more effective cancer therapies. Further investigation into the specific properties of this compound will be crucial for refining these protocols and maximizing its utility in drug resistance research.
References
- 1. WO2013075083A1 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
- 2. US9949999B2 - Inhibitors of human EZH2, and methods of use thereof - Google Patents [patents.google.com]
- 3. WO2019226491A1 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
- 4. WO2014151142A1 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ezh2-IN-11 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezh2-IN-11. Our aim is to address common challenges, with a particular focus on solubility issues, to ensure the successful application of this potent EZH2 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.
Q2: What are the primary research applications for this compound?
This compound is primarily used in cancer research. The oncogenic activities of EZH2 have been documented in various cancer types, making this compound a valuable tool for studying the role of EZH2 in tumorigenesis and for preclinical evaluation as a potential therapeutic agent.[1][2]
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide: Solubility Issues
Poor solubility is a common challenge encountered when working with small molecule inhibitors like this compound. Below are common issues and their solutions.
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Solution:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. Many other EZH2 inhibitors show high solubility in DMSO.[3]
-
Use Fresh, Anhydrous Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored desiccated container.
-
Mechanical Assistance: To aid dissolution, gentle warming (e.g., in a 37°C water bath) and/or vortexing can be applied. For more persistent issues, sonication in an ultrasonic bath for short periods can be effective.
-
Issue 2: My this compound stock solution in DMSO appears cloudy or has precipitated after storage.
-
Solution:
-
Re-dissolving: Gently warm the vial in a water bath (up to 60°C for some inhibitors) and vortex or sonicate until the solution becomes clear.
-
Storage Conditions: Ensure your stock solution is stored at -80°C to minimize the chances of precipitation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Issue 3: this compound precipitates when I dilute my DMSO stock into aqueous media for my in vitro assay.
-
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and to minimize the risk of your compound precipitating.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in your culture medium. Add the small volume of DMSO stock to a larger volume of medium and mix immediately and thoroughly.
-
Pre-warmed Media: Diluting into pre-warmed (37°C) culture media can sometimes help maintain solubility.
-
Data Presentation: Solubility of EZH2 Inhibitors
While specific quantitative solubility data for this compound is limited in publicly available resources, the following table summarizes the solubility of other commonly used EZH2 inhibitors to provide a comparative reference.
| Inhibitor | Molecular Weight ( g/mol ) | Solvent | Solubility |
| This compound | 550.14 | DMSO | Data not available |
| Ezh2-IN-2 | 610.79 | DMSO | 10 mg/mL (16.37 mM) |
| Ezh2-IN-15 | 548.72 | DMSO | 125 mg/mL (227.80 mM) |
| GSK343 | 541.69 | DMSO | 15.62 mg/mL (28.84 mM) |
| EPZ6438 (Tazemetostat) | 572.73 | DMSO | ~20 mg/mL |
| EI1 | 390.48 | DMSO | 10 mg/mL |
| EBI-2511 | 576.77 | DMSO | 3 mg/mL (5.2 mM) |
| PF-06821497 | 467.34 | DMSO | 93 mg/mL (198.99 mM) |
| GSK126 | 527.65 | DMSO | ~14 mg/mL (26.58 mM) |
Note: The solubility of these compounds can be affected by factors such as temperature, pH, and the purity of the solvent. The use of ultrasonication and warming can often increase these values.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted into aqueous media for cell-based assays.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: General Protocol for Preparing this compound Formulation for In Vivo Studies
For animal studies, this compound needs to be formulated in a vehicle that is safe for administration and maintains the compound in solution or as a stable suspension. The following is a general protocol adapted from formulations used for other EZH2 inhibitors. It is critical to perform a small-scale pilot formulation to ensure compatibility and stability before preparing a large batch.
Caption: General workflow for preparing this compound for in vivo use.
Example In Vivo Formulation (based on Ezh2-IN-2):
-
10% DMSO: Start by dissolving this compound in DMSO.
-
40% PEG300: Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
5% Tween-80: Add Tween-80 and continue mixing.
-
45% Saline: Finally, add saline to reach the final volume and mix to create a clear solution.
Alternative In Vivo Formulation (Suspension):
For some administration routes, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC-Na) in saline may be appropriate.
EZH2 Signaling and Drug Action
The following diagram illustrates the central role of EZH2 in gene regulation and the point of intervention for inhibitors like this compound.
Caption: EZH2's role in gene silencing and its inhibition.
References
Ezh2-IN-11 Technical Support Center: Troubleshooting and Controlling for Off-Target Effects
Welcome to the technical support center for Ezh2-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this potent EZH2 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27).[2][3] This methylation event leads to transcriptional repression of target genes. EZH2 can also have non-canonical functions, including the methylation of non-histone proteins and acting as a transcriptional co-activator. This compound is identified as compound 17 in patent WO2019204490A1.[1]
Q2: What are the potential off-target effects of this compound?
While this compound is a potent EZH2 inhibitor, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. Specific, publicly available data on the comprehensive selectivity profile of this compound is limited. Potential off-targets could include other histone methyltransferases with structurally similar S-adenosylmethionine (SAM) binding pockets, or other unrelated proteins. It is crucial for researchers to experimentally validate the on-target and potential off-target effects of this compound in their specific experimental system.
Q3: How can I control for the potential off-target effects of this compound in my experiments?
Controlling for off-target effects is critical for ensuring that the observed phenotype is a direct result of EZH2 inhibition. A multi-pronged approach is recommended, combining genetic and biochemical methods. Key control experiments include:
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of EZH2 depletion using siRNA, shRNA, or CRISPR/Cas9.[4]
-
Rescue Experiments: In cells where EZH2 has been knocked out or knocked down, the phenotype should be rescued by re-expressing wild-type EZH2 but not by expressing an inhibitor-resistant mutant of EZH2. Specific mutations in EZH2, such as Y641N, can confer resistance to certain classes of EZH2 inhibitors.
-
Use of a Structurally Unrelated Inhibitor: Confirm key findings with a different, structurally distinct EZH2 inhibitor to ensure the observed phenotype is not due to a shared off-target of a particular chemical scaffold.
-
Cellular Thermal Shift Assay (CETSA): This assay directly demonstrates that this compound binds to EZH2 within the cell.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed phenotype with this compound does not match EZH2 knockdown/knockout phenotype. | 1. Incomplete knockdown/knockout of EZH2. 2. The phenotype is due to an off-target effect of this compound. 3. The phenotype is due to the inhibition of EZH2's non-canonical functions not fully recapitulated by knockdown. | 1. Verify EZH2 protein depletion by Western blot. 2. Perform rescue experiments and use a structurally unrelated EZH2 inhibitor. 3. Investigate non-canonical EZH2 pathways. |
| High concentration of this compound is required to see an effect, suggesting potential off-targets. | The compound may have lower potency in your cell line, or the observed effect is due to off-target inhibition. | 1. Determine the EC50 for H3K27me3 reduction in your cells to use the lowest effective concentration. 2. Perform CETSA to confirm target engagement at the concentrations used. 3. Use proteome-wide mass spectrometry to identify potential off-targets. |
| Results are inconsistent across experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound. | 1. Standardize cell passage number, density, and treatment times. 2. Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. |
Quantitative Data Summary
The following tables provide a template for organizing and presenting quantitative data when characterizing the on-target and off-target effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki (nM) | Assay Type | Reference/Internal Data |
| EZH2 (Wild-Type) | e.g., 15 | Biochemical (HTRF) | [Your Data] |
| EZH2 (Y641N Mutant) | e.g., 25 | Biochemical (HTRF) | [Your Data] |
| EZH1 | e.g., >1000 | Biochemical (HTRF) | [Your Data] |
| SETD7 | e.g., >10,000 | Biochemical (Radiometric) | [Your Data] |
| G9a | e.g., >10,000 | Biochemical (Radiometric) | [Your Data] |
| ...other methyltransferases |
Table 2: Cellular Activity of this compound
| Cell Line | EC50 for H3K27me3 Reduction (nM) | EC50 for Cell Proliferation Inhibition (nM) | EZH2 Genotype | Reference/Internal Data |
| Cell Line A | e.g., 50 | e.g., 250 | Wild-Type | [Your Data] |
| Cell Line B | e.g., 30 | e.g., 150 | Y641N Mutant | [Your Data] |
| Cell Line C (EZH2 KO) | No effect | e.g., >10,000 | Knockout | [Your Data] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to EZH2 in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting:
-
Quantify the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against EZH2 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensities. A positive shift in the melting temperature of EZH2 in the presence of this compound indicates target engagement.
EZH2 Knockout by CRISPR/Cas9 and Validation
This protocol provides a genetic control to compare with the pharmacological inhibition by this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone two or more gRNAs targeting a critical exon of the EZH2 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal populations and perform PCR to amplify the targeted region. Use Sanger sequencing or a T7 endonuclease I assay to confirm the presence of indels.
-
Western Blot: Confirm the absence of EZH2 protein expression in the knockout clones.
-
qRT-PCR: Verify the absence of EZH2 mRNA.
-
-
Phenotypic Analysis: Compare the phenotype of the EZH2 knockout cells with that of wild-type cells treated with this compound.
Proteomic Profiling for Off-Target Identification
This mass spectrometry-based approach can identify both on-target and off-target interactions of this compound.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with either this compound or a vehicle control.
-
Thermal Proteome Profiling (TPP) or Affinity Purification-Mass Spectrometry (AP-MS):
-
TPP: Subject the lysates to a temperature gradient, followed by separation of soluble and aggregated proteins. Analyze the soluble fractions by mass spectrometry to identify proteins that are stabilized or destabilized by this compound.
-
AP-MS: Immobilize a derivatized version of this compound on beads and incubate with cell lysates. Elute the bound proteins and identify them by mass spectrometry.
-
-
Data Analysis: Use bioinformatics tools to identify proteins that show a significant change in thermal stability or binding affinity in the presence of this compound.
-
Validation: Validate potential off-targets using orthogonal methods such as CETSA or in vitro enzymatic assays.
Visualizations
Caption: EZH2 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for investigating and controlling for off-target effects.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9‑mediated EZH2 knockout suppresses the proliferation and migration of triple‑negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating EZH2 Inhibition: A Guide to Consistent Results with Ezh2-IN-11
Technical Support Center
For researchers and drug development professionals utilizing the EZH2 inhibitor, Ezh2-IN-11, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent experimental outcomes when using this compound can arise from a variety of factors, ranging from experimental design to the inherent biological complexity of the EZH2 pathway. This guide provides a structured approach to identifying and resolving these issues.
Question: Why am I observing variable levels of H3K27 trimethylation (H3K27me3) reduction after treatment with this compound?
Possible Causes and Troubleshooting Steps:
-
Cell Line Specificity: The effect of EZH2 inhibitors can be highly cell-type dependent.
-
Recommendation: Profile the baseline EZH2 expression and H3K27me3 levels in your cell line. Cells with lower baseline EZH2 activity may show a less dramatic response. Consider testing a panel of cell lines with known EZH2 dependency as positive controls.
-
-
Inhibitor Concentration and Incubation Time: Sub-optimal inhibitor concentration or insufficient incubation time can lead to incomplete target inhibition.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental endpoint.
-
-
Inhibitor Stability and Solubility: this compound, like many small molecules, may have limited stability and solubility in aqueous solutions.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Ensure the final solvent concentration in your cell culture media is consistent across all conditions and does not exceed a level that could induce cellular stress or off-target effects (typically <0.1%).
-
-
Presence of EZH1: EZH1 is a closely related homolog of EZH2 and can also contribute to H3K27 methylation, albeit with lower catalytic activity.[1][2]
-
Recommendation: If inconsistent H3K27me3 reduction is observed, consider assessing the expression level of EZH1 in your cellular model. Some cell types may exhibit compensatory EZH1 activity in the presence of an EZH2 inhibitor.
-
-
Non-canonical EZH2 Activity: EZH2 can have functions independent of its methyltransferase activity.[1][3][4]
-
Recommendation: Be aware that your observed phenotype may not solely be dependent on the reduction of H3K27me3. Consider assessing other potential non-canonical functions of EZH2 in your experimental system.
-
Logical Workflow for Troubleshooting Variable H3K27me3 Reduction
Caption: Troubleshooting workflow for inconsistent H3K27me3 reduction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EZH2 inhibitors like this compound?
A1: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase. Its primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), which leads to transcriptional repression of target genes. Many EZH2 inhibitors, are S-adenosyl-L-methionine (SAM) competitive inhibitors. They bind to the SAM-binding pocket of EZH2, preventing the transfer of a methyl group to H3K27.
EZH2 Signaling Pathway
Caption: Mechanism of EZH2 inhibition by this compound.
Q2: I am observing unexpected off-target effects. What could be the cause?
A2: While many EZH2 inhibitors are designed for high selectivity, off-target effects can still occur, particularly at higher concentrations.
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 value can lead to inhibition of other methyltransferases or kinases.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
-
Genetic Context: The genetic background of your cell line can influence the response to EZH2 inhibition and may unmask off-target effects. For example, mutations in other epigenetic regulators or signaling pathways can alter the cellular response.
-
Recommendation: Characterize the mutational status of key genes in your cell line that might influence the outcome, such as members of the SWI/SNF complex.
-
-
Non-Canonical Functions: As mentioned, EZH2 has functions beyond histone methylation. Inhibition of these functions could lead to unexpected phenotypes.
-
Recommendation: Consider that the observed effects may be due to the inhibition of EZH2's role in protein-protein interactions or transcriptional co-activation.
-
Q3: My cells are developing resistance to this compound. What are the potential mechanisms?
A3: Resistance to EZH2 inhibitors is a known phenomenon and can occur through several mechanisms:
-
Secondary Mutations in EZH2: Mutations in the EZH2 gene can prevent the inhibitor from binding effectively.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways can compensate for the inhibition of EZH2. For instance, activation of the PI3K/Akt or MEK/ERK pathways has been implicated in resistance.
-
Recommendation: Investigate the activation status of key signaling pathways in your resistant cells. Combination therapy with inhibitors of these bypass pathways may be a viable strategy.
-
-
Upregulation of EZH1: Increased expression or activity of EZH1 can compensate for the loss of EZH2 function.
Q4: What are some key quantitative parameters for EZH2 inhibitors?
A4: The potency and efficacy of EZH2 inhibitors are typically characterized by the following parameters:
| Parameter | Description | Typical Range for Potent Inhibitors |
| IC50 | The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce EZH2 enzymatic activity by 50%. | Low nanomolar (nM) range |
| GI50 | The half maximal growth inhibitory concentration, indicating the concentration of the inhibitor needed to inhibit cell growth by 50%. | Varies depending on cell line sensitivity |
| Ki | The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. | Sub-nanomolar to low nanomolar (nM) range |
Note: Specific values for this compound should be obtained from the supplier's technical data sheet. For a related compound, EZH2-IN-16, the reported IC50 values are 37.6 nM for wild-type EZH2 and 79.1 nM for the Y641F mutant.
Experimental Protocols
General Protocol for Cellular Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Treatment: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for H3K27me3 levels, cell viability assays, or gene expression analysis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Standard experimental workflow for evaluating this compound.
References
- 1. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 regulates the developmental timing of effectors of the pre-antigen receptor checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ezh2-IN-11 stability in cell culture media
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of Ezh2-IN-11?
A1: Based on data for the similar compound EZH2-IN-16, it is recommended to prepare stock solutions in an appropriate solvent like DMSO at a concentration of 10-20 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (1 month), -20°C is acceptable, while for long-term storage (up to 6 months), -80°C is recommended.
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental goals. It is advisable to perform a dose-response curve to determine the effective concentration for your system. Based on related compounds, a starting range of 0.1 to 10 µM is often used.
Q3: How stable is this compound once diluted in cell culture media?
A3: The stability of small molecule inhibitors in aqueous solutions like cell culture media can be limited. While specific data for this compound is unavailable, it is best practice to prepare fresh dilutions in media for each experiment from a frozen stock solution. Avoid storing the compound in media for extended periods. The stability can be affected by factors such as pH, temperature, and the presence of serum proteins.
Q4: Can I pre-mix this compound in media for long-term experiments?
A4: It is not recommended to store this compound in cell culture media for extended durations due to potential degradation. For long-term experiments, it is advisable to replace the media with freshly prepared inhibitor-containing media at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Troubleshooting Guide
Q1: I am not observing the expected biological effect with this compound. What could be the issue?
A1: Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Ensure that stock solutions have been stored correctly and that fresh dilutions in media are used for each experiment. Consider performing a stability test of the compound in your specific cell culture media.
-
Incorrect Concentration: The effective concentration can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your cells.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to EZH2 inhibition.
-
Experimental Readout: The time point for your experimental readout may not be optimal to observe the effects of EZH2 inhibition. Consider a time-course experiment.
Q2: I am seeing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results are often due to variations in experimental procedures:
-
Inconsistent Compound Handling: Ensure that the inhibitor is handled consistently in every experiment, including the age of the stock solution, the number of freeze-thaw cycles, and the time between dilution in media and addition to cells.
-
Variability in Cell Culture: Differences in cell passage number, confluency, and overall cell health can impact the response to inhibitors.
-
Media Components: The presence of certain components in the cell culture media or serum could potentially interact with or degrade the inhibitor.
Quantitative Data Summary
The following table summarizes stability and storage information for the related compound EZH2-IN-16, which can be used as a general guideline for this compound.
| Parameter | Recommendation | Source |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage of Stock Solution (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Recommended Solvent | DMSO | [1] |
| Shipping Condition | Room temperature (stable for a few days) | [1] |
Experimental Protocols
Protocol: Assessment of Inhibitor Stability in Cell Culture Media
This protocol provides a general framework to determine the stability of this compound in your specific cell culture medium.
-
Preparation:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute the stock solution to your final working concentration in your complete cell culture medium (including serum).
-
Prepare several aliquots of this inhibitor-containing medium.
-
-
Incubation:
-
Place the aliquots in a cell culture incubator at 37°C and 5% CO2.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot and store it at -80°C until analysis.
-
-
Analysis:
-
Method 1: Functional Assay:
-
Thaw the collected media samples.
-
Treat your target cells with the media collected at different time points.
-
After an appropriate incubation period, assess a relevant biological endpoint, such as cell viability, proliferation, or a specific biomarker of EZH2 activity (e.g., H3K27me3 levels by Western blot or immunofluorescence).
-
A decrease in the biological effect over time indicates degradation of the inhibitor.
-
-
Method 2: Analytical Chemistry (LC-MS/MS):
-
If available, use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to directly quantify the concentration of the intact inhibitor in the media samples collected at different time points. This will provide a direct measure of the compound's half-life in the media.
-
-
-
Data Interpretation:
-
Plot the biological effect or the inhibitor concentration against the incubation time to determine the stability profile and half-life of this compound in your cell culture media.
-
Visualizations
Caption: EZH2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for assessing inhibitor stability.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Addressing Ezh2-IN-11 Resistance in Cancer Cells
Disclaimer: Publicly available scientific literature and databases contain limited specific information on "Ezh2-IN-11." Therefore, this technical support guide is based on the established mechanisms of action and resistance observed for other well-characterized S-adenosyl-L-methionine (SAM)-competitive EZH2 inhibitors. The troubleshooting advice and experimental protocols provided are general best practices for this class of compounds and should be adapted as necessary for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is EZH2 and what is its role in cancer?
Enhancer of zeste homolog 2 (EZH2) is an enzyme that acts as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In this complex, EZH2's primary function is to methylate a specific amino acid (lysine 27) on histone H3 (H3K27).[1][2] This methylation leads to the compaction of chromatin, which in turn represses the transcription of target genes.[1] Many of these target genes are tumor suppressors. In various cancers, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to excessive gene silencing and promoting cancer cell proliferation, survival, and metastasis.
Q2: How does this compound likely work?
Based on the common mechanism of action for many EZH2 inhibitors, this compound is likely a S-adenosyl-L-methionine (SAM)-competitive inhibitor. SAM is a necessary cofactor that provides the methyl group for EZH2's enzymatic activity. By competing with SAM for binding to EZH2, the inhibitor prevents the methylation of H3K27, leading to the reactivation of tumor suppressor genes and subsequent anti-cancer effects such as decreased cell proliferation and apoptosis.
Q3: What are the expected cellular effects of successful this compound treatment?
Successful treatment with an effective EZH2 inhibitor like this compound is expected to result in:
-
A global reduction in the levels of tri-methylated H3K27 (H3K27me3).
-
Re-expression of PRC2 target genes, many of which are tumor suppressors.
-
Decreased cancer cell proliferation.
-
Induction of cell cycle arrest, often in the G1 phase.
-
Induction of apoptosis (programmed cell death).
Troubleshooting Guides
Q1: My cancer cells are not responding to this compound treatment. What are the possible reasons and what should I do?
Possible Causes:
-
Intrinsic or Acquired Resistance: The cancer cell line may have pre-existing (intrinsic) resistance or have developed resistance during the experiment.
-
Sub-optimal Drug Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be insufficient to elicit a biological response.
-
Drug Inactivity: The compound may have degraded due to improper storage or handling.
-
Cell Line Specific Factors: The specific genetic background of your cell line may make it less dependent on EZH2 activity.
Troubleshooting Workflow:
Caption: Experimental workflow for troubleshooting this compound resistance.
Q2: How can I confirm that this compound is inhibiting EZH2 in my cells?
The most direct way to confirm EZH2 inhibition is to measure the levels of its catalytic product, H3K27me3.
-
Method: Perform a Western blot analysis on lysates from cells treated with this compound and a vehicle control (e.g., DMSO).
-
Expected Outcome: A significant decrease in the H3K27me3 signal in the this compound-treated cells compared to the control indicates successful target engagement. Total H3 levels should be used as a loading control.
Q3: My cells show reduced H3K27me3 levels but are still proliferating. What should I investigate next?
This scenario strongly suggests the activation of bypass resistance mechanisms.
Key Pathways to Investigate:
-
PI3K/AKT Pathway: This is a major pro-survival pathway.
-
MEK/ERK (MAPK) Pathway: Another critical pathway involved in cell proliferation and survival.
-
RB1/E2F Axis: Dysregulation of this cell cycle control pathway can uncouple EZH2 inhibition from cell cycle arrest.
Recommended Experiments:
-
Western Blot: Probe for the phosphorylated (activated) forms of key proteins in these pathways, such as p-AKT and p-ERK. An increase in these phosphorylated proteins in resistant cells would suggest pathway activation. Also, assess the protein levels of RB1 and the cyclin-dependent kinase inhibitor p16.
-
RNA-Seq: A global transcriptomic analysis can reveal upregulation of genes in these bypass pathways and identify other potential resistance mechanisms.
Potential Mechanisms of Resistance to this compound
| Resistance Mechanism | Description | Key Molecules to Investigate |
| Bypass Signaling Pathway Activation | Activation of parallel pro-survival pathways allows cancer cells to circumvent the effects of EZH2 inhibition. | p-AKT, p-ERK, IGF-1R |
| Secondary EZH2 Mutations | Mutations in the EZH2 gene, particularly in the SAM-binding pocket, can prevent the inhibitor from binding. | EZH2 (gene sequencing) |
| Dysregulation of RB1/E2F Axis | Loss or inactivation of RB1 or other components of this pathway can lead to uncontrolled cell cycle progression, even with effective EZH2 inhibition. | RB1, p16, E2F target genes |
| Drug Efflux | Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor. | ABC transporters (e.g., MDR1) |
Key Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Phosphorylated Proteins
This technique is used to detect specific proteins and their phosphorylation status.
-
Sample Preparation: Lyse treated and control cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-AKT, anti-AKT, anti-H3K27me3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
RNA-Seq Workflow for Resistance Analysis
RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes and pathways associated with drug resistance.
-
RNA Extraction: Isolate high-quality total RNA from this compound-sensitive and resistant cells. It is critical to use RNase-free techniques and reagents.
-
Library Preparation:
-
RNA QC: Assess RNA integrity (e.g., using a Bioanalyzer).
-
mRNA Enrichment/rRNA Depletion: Select for messenger RNA or remove ribosomal RNA.
-
Fragmentation and cDNA Synthesis: Fragment the RNA and convert it to complementary DNA (cDNA).
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in resistant cells compared to sensitive cells.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are enriched in the differentially expressed gene set.
-
Signaling Pathways and Resistance Mechanisms
Canonical EZH2 Function and Inhibition
Caption: Canonical function of the EZH2/PRC2 complex and its inhibition.
Bypass Signaling Pathways in this compound Resistance
Caption: Activation of PI3K/AKT and MEK/ERK bypass pathways in resistance.
References
Technical Support Center: Improving In Vivo Delivery of EZH2 Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with EZH2 inhibitors. While information on a specific compound named "Ezh2-IN-11" is not widely available in public literature, this guide provides troubleshooting strategies and frequently asked questions based on the well-characterized class of potent and selective small molecule EZH2 inhibitors. The principles and protocols outlined here are broadly applicable to novel compounds with similar physicochemical properties.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with EZH2 inhibitors, presented in a question-and-answer format.
Formulation and Administration
Question: My EZH2 inhibitor has poor aqueous solubility. How can I formulate it for in vivo administration?
Answer: Poor aqueous solubility is a common challenge for many small molecule inhibitors. Here are several strategies to improve formulation:
-
Co-solvents: A mixture of solvents can be used to dissolve hydrophobic compounds. Common co-solvents for in vivo use include:
-
DMSO (Dimethyl Sulfoxide): Effective for dissolving many lipophilic drugs, but can have toxicity at higher concentrations. It's often used in combination with other vehicles.[1]
-
PEGs (Polyethylene Glycols; e.g., PEG400): Generally well-tolerated and can improve solubility.[1][2]
-
Propylene Glycol (PG): Another common solvent for compounds with intermediate solubility.[1][2]
-
N,N-Dimethylacetamide (DMA): Can be used in combination with other solvents for poorly soluble compounds.
-
-
Suspensions: If the compound cannot be fully dissolved, a homogenous suspension can be prepared using agents like:
-
Carboxymethylcellulose (CMC): A commonly used suspending agent that can provide stability. An example formulation is 0.5% sodium carboxymethylcellulose with 0.1% Tween 80.
-
Hydroxypropyl Methylcellulose (HPMC): Can create stable suspensions with uniform particle size.
-
-
Oil-based vehicles: For highly lipophilic compounds, oil-based vehicles can be an option. These include corn oil, olive oil, or sesame oil.
It is crucial to perform a vehicle toxicity study to ensure the chosen formulation does not cause adverse effects in the animal model.
Question: What is a good starting point for a vehicle formulation for a novel EZH2 inhibitor?
Answer: A widely used and generally well-tolerated vehicle for many EZH2 inhibitors, such as EPZ011989, is a formulation of 0.5% sodium carboxymethylcellulose (CMC) in water, often with a small amount of a surfactant like 0.1% Tween 80 . This creates a suspension suitable for oral gavage. For intravenous administration, a more complex co-solvent system might be necessary, such as a combination of DMA, PG, and PEG-400, but this requires careful evaluation for potential cardiovascular effects.
Efficacy and Pharmacodynamics
Question: I am not observing the expected tumor growth inhibition in my xenograft model. What are the possible reasons?
Answer: Lack of in vivo efficacy can stem from multiple factors. Here is a troubleshooting workflow to consider:
-
Confirm Target Engagement: First, verify that the inhibitor is reaching the tumor tissue and inhibiting EZH2. This can be assessed by measuring the levels of H3K27me3 (the direct product of EZH2 activity) in tumor samples via Western blot or immunohistochemistry. A significant reduction in H3K27me3 is a key indicator of target engagement.
-
Assess Drug Exposure: Poor pharmacokinetic (PK) properties, such as low oral bioavailability or rapid clearance, can lead to insufficient drug concentration at the tumor site. Perform a PK study to measure the concentration of your compound in plasma and tumor tissue over time.
-
Review Dosage and Schedule: The dose might be too low or the dosing frequency insufficient to maintain the required therapeutic concentration. Dose-response studies are essential to determine the optimal dose. Some EZH2 inhibitors require twice-daily dosing to maintain efficacy.
-
Consider Resistance Mechanisms: The tumor model itself might be resistant to EZH2 inhibition. Resistance can be intrinsic or acquired and may involve bypass signaling pathways (e.g., PI3K/Akt, MEK) or alterations in downstream effectors of EZH2.
-
Evaluate the Xenograft Model: Ensure the chosen cell line is sensitive to EZH2 inhibition in vitro before moving to in vivo studies. Some tumor types may not be dependent on EZH2 activity for their growth.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EZH2 inhibitors?
EZH2 (Enhancer of Zeste Homolog 2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2's primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark that leads to transcriptional repression of target genes. Many of these target genes are tumor suppressors. EZH2 inhibitors are typically S-adenosylmethionine (SAM)-competitive inhibitors that bind to the catalytic site of EZH2, preventing the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.
Q2: What are some commonly used EZH2 inhibitors in preclinical studies and their typical dosages?
Several potent and selective EZH2 inhibitors have been developed and characterized in preclinical models. The table below summarizes key information for some of these compounds.
| Compound | Common In Vivo Model | Typical Route | Typical Dosage | Reported Efficacy |
| Tazemetostat (EPZ-6438) | Non-Hodgkin Lymphoma Xenografts | Oral (gavage) | 200-400 mg/kg, BID | Dose-dependent tumor growth inhibition, including complete regressions. |
| EPZ011989 | Malignant Rhabdoid Tumor Xenografts | Oral (gavage) | 250 mg/kg, BID | Significantly prolonged time to tumor progression. |
| GSK126 | Non-Hodgkin Lymphoma Xenografts | Intraperitoneal (IP) | 50-150 mg/kg, QD | Significant tumor growth inhibition. |
| GSK343 | Neuroblastoma Xenografts | Intraperitoneal (IP) | Not specified | Significant decrease in tumor growth compared to vehicle. |
Q3: How do I select the appropriate animal model for my EZH2 inhibitor study?
The choice of animal model is critical for the success of your study. Key considerations include:
-
In Vitro Sensitivity: The cell line used for xenografts should demonstrate sensitivity to EZH2 inhibition in vitro.
-
Genetic Context: Tumors with mutations in SWI/SNF complex genes (e.g., SMARCB1, ARID1A) are often dependent on EZH2 activity, making them good models. Lymphomas with gain-of-function EZH2 mutations are also highly sensitive.
-
Study Objective: For efficacy studies, patient-derived xenograft (PDX) models can offer higher clinical relevance than traditional cell line-derived xenografts.
Q4: What are the key pharmacodynamic (PD) markers to monitor in vivo?
The primary and most direct pharmacodynamic marker for EZH2 inhibition is the level of H3K27 trimethylation (H3K27me3) . A successful EZH2 inhibitor should lead to a significant, dose-dependent reduction of H3K27me3 in both tumor and surrogate tissues (like peripheral blood mononuclear cells). This can be measured by techniques such as Western blotting, immunohistochemistry (IHC), or ELISA.
Experimental Protocols
Representative Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the efficacy of an EZH2 inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture the selected cancer cell line (e.g., a human B-cell lymphoma line with an EZH2 mutation) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
- Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD-SCID).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
3. Formulation and Dosing:
- Prepare the EZH2 inhibitor formulation (e.g., suspension in 0.5% CMC, 0.1% Tween 80).
- Administer the inhibitor at the desired dose and schedule (e.g., 250 mg/kg, orally, twice daily).
- The control group should receive the vehicle only, following the same schedule.
4. Efficacy and Tolerability Assessment:
- Continue to measure tumor volumes and body weights 2-3 times per week.
- Monitor the animals for any signs of toxicity. Body weight loss exceeding 20% is a common endpoint.
- The primary efficacy endpoint is often tumor growth inhibition or regression.
5. Pharmacodynamic Analysis:
- At the end of the study (or at intermediate time points), collect tumor and plasma samples.
- Analyze tumor lysates by Western blot to assess the levels of H3K27me3 to confirm target engagement.
Visualizations
Signaling and Experimental Diagrams
Caption: Simplified EZH2 signaling pathway and point of inhibition.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
Common pitfalls in using Ezh2-IN-11 and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EZH2 inhibitors in their experiments. The information is tailored for scientists and drug development professionals to help navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EZH2 inhibitors?
EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its main function is to methylate histone H3 at lysine 27 (H3K27), leading to the formation of H3K27me3, a mark associated with transcriptional repression.[1][2][3] EZH2 inhibitors are typically small molecules that act as S-adenosylmethionine (SAM)-competitive inhibitors, directly binding to the SET domain of EZH2 and blocking its methyltransferase activity. This leads to a global decrease in H3K27 methylation and the reactivation of PRC2 target genes.
Q2: Beyond its canonical role, what are the non-canonical functions of EZH2 that might be relevant when using an inhibitor?
EZH2 possesses several non-canonical functions that are independent of its PRC2-mediated transcriptional repression. These include:
-
Methylation of non-histone proteins: EZH2 can methylate various non-histone proteins, including transcription factors like GATA4 and RORα, thereby modulating their activity or stability.
-
Transcriptional co-activation: In certain contexts, EZH2 can act as a transcriptional co-activator, independent of its methyltransferase activity. For instance, it can form complexes with transcription factors like androgen receptor (AR) and NF-κB to activate target gene expression.
-
Regulation of DNA repair: EZH2 has been implicated in the regulation of DNA damage repair pathways.
It is important to consider these non-canonical functions, as inhibitors targeting only the methyltransferase activity may not affect these other roles.
Q3: What are the known mechanisms of resistance to EZH2 inhibitors?
Resistance to EZH2 inhibitors can arise through several mechanisms:
-
Bypass signaling pathways: Activation of alternative signaling pathways, such as the insulin-like growth factor receptor 1 (IGF-1R), MEK, or phosphatidylinositol 3-kinase (PI3K) pathways, can confer resistance.
-
Mutations in the RB1/E2F pathway: Loss of function of the retinoblastoma (RB1) tumor suppressor can lead to resistance by uncoupling cell cycle control from the effects of EZH2 inhibition.
-
EZH2 mutations: While less common for inhibitors, mutations in the EZH2 gene itself could potentially alter drug binding.
-
Loss of H3K36 methyltransferase NSD1: This has been identified as another resistance mechanism in certain tumor types.
Troubleshooting Guide
Problem 1: No significant decrease in global H3K27me3 levels is observed after treatment with the EZH2 inhibitor.
| Possible Cause | Suggested Solution |
| Insufficient inhibitor concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Start with concentrations reported in the literature for similar inhibitors. |
| Poor cell permeability of the inhibitor. | Ensure the inhibitor is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not toxic. Consider using a positive control compound with known cell permeability. |
| Degradation of the inhibitor. | Prepare fresh stock solutions of the inhibitor and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| High EZH2 expression levels in the cell line. | Cell lines with very high EZH2 expression may require higher concentrations of the inhibitor or longer treatment times to achieve a significant reduction in H3K27me3. |
| Technical issues with Western blotting. | Optimize your Western blot protocol, including antibody concentrations, incubation times, and washing steps. Use a validated antibody specific for H3K27me3. Include positive and negative controls. |
Problem 2: The expected anti-proliferative or apoptotic effect is not observed, despite a reduction in H3K27me3 levels.
| Possible Cause | Suggested Solution |
| Cell line is intrinsically resistant to EZH2 inhibition. | The cell line may rely on signaling pathways that are not dependent on EZH2 activity for survival and proliferation. Consider investigating the status of pathways known to confer resistance, such as the RB1/E2F and PI3K/Akt pathways. |
| Non-canonical functions of EZH2 are driving proliferation. | The inhibitor may only be targeting the methyltransferase activity of EZH2, while non-canonical, non-enzymatic functions continue to promote cell growth. Consider using techniques like siRNA-mediated knockdown of EZH2 to assess the impact of total protein depletion. |
| Insufficient duration of treatment to observe a phenotypic effect. | The effects of epigenetic modifications on cell phenotype can be delayed. Extend the treatment duration and monitor cell viability at multiple time points. |
| Sub-optimal assay conditions for measuring cell viability or apoptosis. | Ensure that the chosen assay (e.g., MTT, Annexin V staining) is appropriate for your cell line and that the experimental conditions are optimized. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Inconsistent inhibitor preparation. | Prepare fresh inhibitor dilutions from a validated stock solution for each experiment. Ensure accurate pipetting. |
| Cell line heterogeneity. | If working with a heterogeneous cell line, consider single-cell cloning to establish a more uniform population. |
| Biological variability. | Perform multiple biological replicates for each experiment to ensure the reproducibility of your findings. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for H3K27me3
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
References
Validation & Comparative
Validating EZH2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing. Its dysregulation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. Validating that a small molecule inhibitor effectively engages with EZH2 within a cellular context is a crucial step in drug development. This guide provides a comparative overview of methodologies to validate the target engagement of EZH2 inhibitors, using the well-characterized compounds Tazemetostat (EPZ-6438), GSK126, and Tulmimetostat as examples.
Introduction to EZH2 and Target Engagement Validation
EZH2 is a key epigenetic regulator that, as part of the PRC2 complex, mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3)[1][2][3]. This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors[2]. Overexpression or activating mutations of EZH2 are common in many cancers, leading to aberrant gene silencing and promoting tumor growth[1]. Therefore, inhibitors of EZH2's methyltransferase activity are a promising class of anti-cancer therapeutics.
Confirmation of target engagement—the direct physical interaction of a drug with its intended target in a cell—is a critical step in the development of EZH2 inhibitors. This validation ensures that the observed biological effects of a compound are a direct result of its interaction with EZH2. The two primary methods for validating EZH2 target engagement in cells are:
-
Western Blotting for H3K27me3: This method provides a direct readout of EZH2's enzymatic activity. A successful EZH2 inhibitor will decrease the levels of H3K27me3 in a dose-dependent manner.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses the physical binding of a drug to its target protein. Ligand binding typically stabilizes the target protein, leading to an increase in its thermal stability.
Comparative Analysis of EZH2 Inhibitors
The potency of EZH2 inhibitors can be directly compared by examining their ability to reduce H3K27me3 levels in cellular assays. The half-maximal inhibitory concentration (IC50) for H3K27me3 reduction is a key metric for this comparison.
| Inhibitor | Cell Line | H3K27me3 IC50 (nM) | Reference |
| Tazemetostat (EPZ-6438) | HeLa | 19.5 | |
| GSK126 | KARPAS-422 | Not explicitly stated, but significant reduction at 1 µM | |
| Tulmimetostat | HeLa | 0.38 |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Tulmimetostat demonstrates significantly higher potency in reducing H3K27me3 levels compared to Tazemetostat in HeLa cells. While a direct IC50 comparison for GSK126 in the same cell line was not found in the provided search results, it is a well-established and potent EZH2 inhibitor.
Experimental Protocols
Western Blot for H3K27me3 Reduction
This protocol details the steps to assess the dose-dependent effect of an EZH2 inhibitor on global H3K27me3 levels in cultured cells.
a. Cell Culture and Treatment:
-
Seed cells of interest in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare a dilution series of the EZH2 inhibitor (e.g., Tazemetostat, GSK126, or Tulmimetostat) in culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with the different concentrations of the inhibitor and the vehicle control for a predetermined time (e.g., 48-72 hours).
b. Histone Extraction (Acid Extraction Method):
-
Harvest the cells by trypsinization or scraping and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic lysis buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in sulfuric acid (0.2 M) and incubate with rotation to extract histones.
-
Centrifuge to pellet the nuclear debris and precipitate the histones from the supernatant using trichloroacetic acid.
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in ultrapure water.
c. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., BCA assay).
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding loading buffer.
-
Separate the histone proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against total Histone H3.
e. Data Analysis:
-
Quantify the band intensities for H3K27me3 and total Histone H3 using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Plot the normalized H3K27me3 levels against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to EZH2 in a cellular environment. The protocol consists of two main parts: generating a melting curve to determine the optimal temperature for the isothermal dose-response experiment, and then performing the isothermal dose-response to quantify target engagement.
a. Melt Curve Generation:
-
Culture and harvest cells as described for the Western blot protocol.
-
Treat the cells with a saturating concentration of the EZH2 inhibitor or vehicle control for 1-2 hours.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
-
Collect the supernatant and quantify the amount of soluble EZH2 by Western blotting, as described above, using an anti-EZH2 antibody.
-
Plot the amount of soluble EZH2 against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. The temperature at which a significant difference in soluble EZH2 is observed will be used for the isothermal dose-response experiment.
b. Isothermal Dose-Response (ITDR):
-
Culture and harvest cells.
-
Treat aliquots of the cell suspension with a serial dilution of the EZH2 inhibitor for 1-2 hours.
-
Heat all samples at the predetermined optimal temperature from the melt curve experiment for 3 minutes.
-
Lyse the cells and separate the soluble protein fraction as described above.
-
Quantify the amount of soluble EZH2 in each sample by Western blotting.
-
Plot the amount of soluble EZH2 against the inhibitor concentration to generate a dose-response curve, from which the EC50 for target engagement can be determined.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: EZH2 Signaling Pathway.
Caption: Western Blot Workflow.
Caption: CETSA Workflow.
References
Ezh2-IN-11 versus other EZH2 inhibitors like GSK126 or Tazemetostat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EZH2 inhibitors GSK126 and Tazemetostat. Data on a third compound, Ezh2-IN-11, is not publicly available, precluding its inclusion in this detailed analysis.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. This guide delves into the comparative efficacy and characteristics of two prominent EZH2 inhibitors, GSK126 and Tazemetostat, presenting key experimental data to inform research and development decisions.
Performance Comparison at a Glance
A summary of the key biochemical and cellular potency of GSK126 and Tazemetostat is presented below, offering a direct comparison of their inhibitory activities against EZH2.
| Parameter | GSK126 | Tazemetostat (EPZ-6438) |
| Target | EZH2 (wild-type and mutant) | EZH2 (wild-type and mutant) |
| Mechanism of Action | S-adenosylmethionine (SAM)-competitive | S-adenosylmethionine (SAM)-competitive |
| Biochemical Potency (Ki) | ~0.5 - 3 nM[1][2], 93 pM | 2.5 ± 0.5 nM[3] |
| Biochemical Potency (IC50) | 9.9 nM[2] | 11 nM |
| Selectivity (vs. EZH1) | >150-fold | 35-fold |
| Selectivity (vs. other HMTs) | >1000-fold | >4500-fold |
| Cellular H3K27me3 IC50 | 7 - 252 nM (in DLBCL cell lines) | 9 nM (in lymphoma cell lines) |
Delving into the EZH2 Signaling Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are involved in tumor suppression and cell differentiation. Both GSK126 and Tazemetostat act as competitive inhibitors of the SAM cofactor, thereby blocking the methyltransferase activity of EZH2 and leading to a reduction in global H3K27me3 levels. This, in turn, can reactivate the expression of silenced tumor suppressor genes.
Caption: EZH2 pathway and points of inhibition.
Experimental Methodologies
This section details the protocols for key experiments used to characterize EZH2 inhibitors.
Biochemical IC50 Determination Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of EZH2 by 50%.
Protocol:
-
Reagents and Materials: Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2), S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM), biotinylated histone H3 (21-44) peptide substrate, SAM, SAH, streptavidin-coated plates, scintillation fluid, and test inhibitors (GSK126, Tazemetostat).
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 20 mM BICINE (pH 7.6), 0.5 mM DTT, 0.005% BSA, and 0.002% Tween-20.
-
Inhibitor Preparation: Serially dilute the test inhibitors in DMSO to create a range of concentrations.
-
Enzyme Reaction:
-
Add assay buffer, [3H]-SAM (e.g., 200 nM), and the test inhibitor to the wells of a microplate.
-
Initiate the reaction by adding the PRC2 complex (e.g., 2 nM) and the biotinylated H3 peptide substrate (e.g., 400 nM).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an excess of non-radiolabeled SAM.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular H3K27me3 Western Blot Analysis
Objective: To assess the effect of EZH2 inhibitors on the levels of H3K27 trimethylation in cultured cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., DLBCL cell line Pfeiffer) at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the EZH2 inhibitor (GSK126 or Tazemetostat) or DMSO as a vehicle control for a specified duration (e.g., 48-72 hours).
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the acid and determine the protein concentration of the histone extracts.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-15 µg) on an SDS-polyacrylamide gel (e.g., 15%).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
To normalize for loading, strip the membrane and re-probe with an antibody against total histone H3.
-
Quantify the band intensities using densitometry software.
-
Cell Proliferation Assay
Objective: To evaluate the effect of EZH2 inhibitors on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: After allowing the cells to attach, treat them with a serial dilution of the EZH2 inhibitor (GSK126 or Tazemetostat) or DMSO control.
-
Incubation: Incubate the plates for an extended period (e.g., 6-11 days) to allow for the anti-proliferative effects of EZH2 inhibition to manifest. Change the media with fresh inhibitor every 3-4 days.
-
Viability Assessment:
-
At the end of the incubation period, assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT or resazurin-based assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of EZH2 inhibitors.
References
- 1. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating EZH2 Inhibitor Specificity: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comparative overview of prominent EZH2 inhibitors and details key rescue experiments to rigorously validate their specificity.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a crucial role in epigenetic gene silencing and is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous cancers, making it a compelling therapeutic target. This guide focuses on the experimental validation of small molecule inhibitors targeting EZH2, with a particular emphasis on rescue experiments designed to confirm that the observed biological effects are a direct consequence of EZH2 inhibition.
Comparative Performance of EZH2 Inhibitors
A variety of small molecule inhibitors targeting the catalytic activity of EZH2 have been developed. Their performance is typically evaluated based on potency, selectivity, and cellular activity. Below is a summary of key quantitative data for several well-characterized EZH2 inhibitors.
| Inhibitor | Target | Ki app (nM) | IC50 (nM, Biochemical) | Cellular H3K27me3 IC50 (nM) | Selectivity (EZH1 vs EZH2) |
| GSK126 | EZH2 (WT & Mutant) | 0.5 - 3 | ~2.5 | 7 - 252 | >150-fold[1][2] |
| EPZ-6438 (Tazemetostat) | EZH2 (WT & Mutant) | - | 2 - 38 | 2 - 90[1] | ~35-fold[1] |
| EI1 | EZH2 (WT & Mutant) | - | 13 - 15 | ~100 | ~90-fold[3] |
| GSK343 | EZH2 | - | 4 - 6.5 | ~60 | ~60-fold |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrates, and enzyme preparations used. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols for Specificity Validation
To ensure that the phenotypic effects observed with an EZH2 inhibitor are due to its intended on-target activity, "rescue" experiments are essential. These experiments aim to demonstrate that the inhibitor's effects can be reversed or phenocopied by genetic manipulation of the target.
Genetic Rescue with an Inhibitor-Resistant EZH2 Mutant
This is a gold-standard method for validating the on-target activity of an inhibitor. The principle is to introduce a version of the target protein (EZH2) that is mutated to be insensitive to the inhibitor. If the inhibitor's effects are on-target, the expression of the resistant mutant should "rescue" the cells from the inhibitor-induced phenotype (e.g., restore cell proliferation).
Experimental Protocol:
-
Generation of an Inhibitor-Resistant EZH2 Mutant:
-
Identify mutations in the EZH2 gene that confer resistance to the inhibitor of interest. These are often located in the S-adenosylmethionine (SAM) binding pocket. For example, secondary mutations in both wild-type and Y641N EZH2 alleles have been shown to confer resistance to the EZH2 inhibitor EI1.
-
Use site-directed mutagenesis to introduce the identified resistance mutation(s) into a wild-type EZH2 expression vector. The vector should ideally contain a selectable marker and a tag (e.g., FLAG, HA) for easy detection.
-
-
Generation of Stable Cell Lines:
-
Select a cancer cell line that is sensitive to the EZH2 inhibitor being tested.
-
Transfect the sensitive cell line with either the empty vector (control) or the vector expressing the inhibitor-resistant EZH2 mutant.
-
Select for stable integrants using the appropriate selection agent (e.g., G418, puromycin).
-
Verify the expression of the tagged resistant EZH2 mutant by Western blot.
-
-
Rescue Experiment Assay:
-
Plate the parental (non-transfected), empty vector-transfected, and resistant EZH2-expressing cells at a low density.
-
Treat the cells with a dose-range of the EZH2 inhibitor.
-
After a period of incubation (typically 6-11 days for proliferation assays), assess the cellular phenotype of interest. This is commonly cell viability or proliferation, which can be measured using assays like CellTiter-Glo® or by direct cell counting.
-
Expected Outcome: The parental and empty vector-transfected cells should show a dose-dependent decrease in proliferation upon inhibitor treatment. In contrast, the cells expressing the resistant EZH2 mutant should exhibit significantly reduced sensitivity to the inhibitor, demonstrating that the inhibitor's primary mode of action is through EZH2.
-
Phenocopy with siRNA-mediated Knockdown of EZH2
This approach validates the on-target effect by demonstrating that the pharmacological inhibition of EZH2 produces the same biological phenotype as the genetic knockdown of EZH2.
Experimental Protocol:
-
siRNA Transfection:
-
Select a validated small interfering RNA (siRNA) targeting EZH2 and a non-targeting control siRNA.
-
Transfect the chosen cancer cell line with the EZH2-specific siRNA or the control siRNA using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX). A typical final concentration for siRNA is 10-100 nM.
-
Incubate the cells for 48-72 hours to allow for EZH2 protein knockdown.
-
-
Pharmacological Inhibition:
-
In parallel, treat the same cell line with the EZH2 inhibitor at a concentration known to be effective, and a vehicle control (e.g., DMSO).
-
-
Phenotypic and Molecular Analysis:
-
Verify Knockdown: After the incubation period, lyse a subset of the siRNA-transfected cells and perform a Western blot to confirm the reduction in EZH2 protein levels and, consequently, global H3K27me3 levels.
-
Assess Phenotype: Analyze the biological phenotype of interest in both the siRNA-treated and inhibitor-treated cells. This could include cell proliferation assays, cell cycle analysis by flow cytometry, or apoptosis assays.
-
Compare Gene Expression: Perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to compare the changes in gene expression induced by EZH2 knockdown versus pharmacological inhibition.
-
Expected Outcome: The phenotype observed with the EZH2 inhibitor should closely mimic the phenotype observed with the EZH2-specific siRNA. For example, if the inhibitor causes a G1 cell cycle arrest, a similar arrest should be observed in the EZH2 knockdown cells. This concordance provides strong evidence that the inhibitor's effects are mediated through EZH2.
-
Visualizing the Pathways and Workflows
To better understand the context and execution of these validation experiments, the following diagrams illustrate the EZH2 signaling pathway and the experimental workflows.
Caption: EZH2 Signaling Pathway.
Caption: Rescue Experiment Workflows.
By employing these rigorous validation strategies, researchers can confidently establish the on-target specificity of novel EZH2 inhibitors, a critical milestone in the journey from discovery to clinical application.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EZH2 Inhibition: A Comparative Guide to a Representative Small Molecule Inhibitor and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of different methods to probe protein function is critical. This guide provides a comparative analysis of targeting the Enhancer of Zeste Homolog 2 (EZH2) using a representative small molecule inhibitor and small interfering RNA (siRNA) knockdown. While the specific compound "Ezh2-IN-11" was not found in the reviewed scientific literature, this guide will utilize data from well-characterized EZH2 inhibitors, such as GSK126, to provide a robust cross-validation framework against siRNA-mediated knockdown.
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions primarily as a histone methyltransferase that catalyzes the methylation of histone H3 on lysine 27 (H3K27). This epigenetic modification leads to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the development and progression of numerous cancers, making it a prime therapeutic target.
Two primary laboratory methods to investigate the function of EZH2 are through pharmacological inhibition with small molecules and genetic knockdown using siRNA. An EZH2 inhibitor, such as GSK126, typically functions by competing with the S-adenosylmethionine (SAM) cofactor binding site, thereby blocking the methyltransferase activity of the EZH2 enzyme. In contrast, EZH2 siRNA operates at the post-transcriptional level, binding to and promoting the degradation of EZH2 messenger RNA (mRNA), which in turn prevents the synthesis of the EZH2 protein.
EZH2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of EZH2. As the catalytic component of the PRC2 complex, EZH2 methylates H3K27, leading to transcriptional repression of tumor suppressor genes and subsequent downstream effects on cell cycle progression and apoptosis.
Comparative Analysis of EZH2 Inhibition vs. siRNA Knockdown
The following tables summarize the quantitative effects of a representative EZH2 inhibitor (GSK126) and EZH2 siRNA on various cellular processes in cancer cell lines.
Table 1: Effects on EZH2 Expression and Activity
| Parameter | EZH2 Inhibitor (GSK126) | EZH2 siRNA | Reference |
| EZH2 Protein Level | No significant change | ↓ 75-87% reduction | [1] |
| H3K27me3 Levels | ↓ Significant reduction | ↓ Significant reduction | [1] |
| EZH2 mRNA Level | No significant change | ↓ Significant reduction | [1] |
Table 2: Phenotypic Effects on Cancer Cells
| Cellular Process | EZH2 Inhibitor (GSK126) | EZH2 siRNA | Reference |
| Cell Proliferation | ↓ Inhibition | ↓ Inhibition | [2] |
| Cell Cycle | G2/M Arrest | G2/M Arrest | [1] |
| Apoptosis | ↑ Induction | ↑ Induction | |
| Gene Expression (p53 mRNA) | ↑ Upregulation | ↑ Upregulation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
EZH2 siRNA Transfection
-
Cell Seeding: Plate cells (e.g., A549, HTB-56) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute EZH2-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours before harvesting for downstream analysis. The efficiency of knockdown can be confirmed by Western blot or qRT-PCR.
Western Blot Analysis
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with the EZH2 inhibitor or transfect with EZH2 siRNA as described above.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control-treated cells.
Cell Cycle Analysis
-
Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the experimental workflow for comparing an EZH2 inhibitor and siRNA, and the logical relationship of their cross-validation.
Conclusion
References
A Comparative Guide to EZH2 Inhibitors: Evaluating Potency Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of the inhibitory activity of various small molecule inhibitors targeting the Enhancer of Zeste Homolog 2 (EZH2), a critical enzyme frequently dysregulated in cancer. While this guide aims to provide a broad overview, it will focus on publicly available data for several prominent EZH2 inhibitors. We will also introduce Ezh2-IN-11, a novel inhibitor with emerging data.
Introduction to EZH2 and Its Role in Cancer
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a crucial role in epigenetic gene silencing.[1] This process is essential for normal development and cell differentiation. However, in many cancers, EZH2 is overexpressed or mutated, leading to the aberrant silencing of tumor suppressor genes and promoting cancer cell proliferation, migration, and survival.[3] The oncogenic role of EZH2 has made it a compelling target for cancer therapy.
EZH2 Signaling Pathways
EZH2's oncogenic functions are mediated through its influence on several key signaling pathways. Understanding these pathways is crucial for appreciating the mechanism of action of EZH2 inhibitors.
Caption: EZH2 signaling pathways involved in cancer.
Comparative Analysis of EZH2 Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several EZH2 inhibitors across a variety of cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Data not publicly available | - | - | --INVALID-LINK-- |
| GSK126 | Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 9.9 | [4] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 52 | ||
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 9 | ||
| OCI-LY19 | Diffuse Large B-cell Lymphoma (EZH2 wild-type) | 7600 | ||
| HEC-50B | Endometrial Cancer (High EZH2) | 1.0 (µM) | ||
| Ishikawa | Endometrial Cancer (High EZH2) | 0.9 (µM) | ||
| Tazemetostat (EPZ-6438) | Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 4 | |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 11 | ||
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 9 | ||
| OCI-LY19 | Diffuse Large B-cell Lymphoma (EZH2 wild-type) | >7600 | ||
| CPI-1205 | KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 32 | |
| EI1 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 13 | |
| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 15 | ||
| UNC1999 | - | Cell-free assay (EZH2) | 2 | |
| - | Cell-free assay (EZH1) | 45 |
Note on this compound: this compound is a potent EZH2 inhibitor identified in patent WO2019204490A1 as compound 17. However, specific IC50 values in different cell lines are not yet publicly available in peer-reviewed literature. Researchers interested in this compound are encouraged to consult the patent for more information.
Experimental Protocol: Cell Viability Assay for IC50 Determination
The following is a generalized protocol for determining the IC50 of an EZH2 inhibitor using a cell viability assay, such as the MTT assay. Specific details may need to be optimized for different cell lines and inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ezh2-IN-11 vs. GSK126 in the Context of Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Distinct EZH2 Inhibitors
In the landscape of epigenetic drug discovery, the histone methyltransferase EZH2 has emerged as a critical therapeutic target in various cancers, including the aggressive brain tumor, glioblastoma (GBM). This guide provides a detailed head-to-head comparison of two EZH2 inhibitors: Ezh2-IN-11, a novel dual-target inhibitor, and GSK126, a well-established, potent, and selective EZH2 inhibitor. This comparison aims to furnish researchers with the necessary data to make informed decisions for their preclinical studies.
Executive Summary
This compound distinguishes itself as a dual inhibitor, targeting both EZH2 and Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of numerous oncoproteins. This dual-action mechanism may offer a unique advantage in overcoming resistance mechanisms that can emerge with single-target agents. In contrast, GSK126 is a highly potent and selective S-adenosyl-methionine (SAM) competitive inhibitor of EZH2, which has been extensively characterized and is often used as a benchmark compound in EZH2 research.
This guide presents a compilation of available biochemical, cellular, and in vivo data for both compounds. It is important to note that a direct comparative study of this compound and GSK126 in the same glioblastoma cell line under identical experimental conditions is not publicly available. Therefore, the data presented here is compiled from separate studies, and any direct comparison should be made with the understanding of these differing experimental contexts.
Data Presentation
Table 1: Biochemical Activity of this compound and GSK126
| Inhibitor | Target(s) | IC50 (EZH2) | IC50 (HSP90) | Mechanism of Action |
| This compound | EZH2, HSP90 | 6.29 nM[1] | 60.1 nM[1] | Dual Inhibitor |
| GSK126 | EZH2 | 0.5 - 3 nM (Ki) | Not Applicable | SAM-competitive |
Table 2: Cellular Activity of this compound and GSK126 in Glioblastoma Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | Pt#3R (Temozolomide-resistant GBM) | Cell Viability | 1.015 µM | [2] |
| GSK126 | NEM157i, SU-DIPG-IVi (Diffuse Midline Glioma) | Cell Proliferation (72h) | > 6 µM | [3][4] |
| GSK126 | BXdmg1 (Diffuse Midline Glioma) | Growth Inhibition | ~10 µM | |
| GSK126 | 10 BTIC lines (Brain Tumor-Initiating Cells) | Cell Health (alamarBlue) | IC50 values not explicitly provided for GSK126 alone |
Note: The differing cell lines and assay endpoints highlight the challenge in making a direct comparison of cellular potency.
Table 3: In Vivo Efficacy of this compound and GSK126
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | Pt#3R (Temozolomide-resistant) Glioblastoma Xenograft | 20 mg/kg | Significant decrease in tumor growth | |
| GSK126 | Diffuse Midline Glioma Orthotopic Mouse Model | 6 mg/kg (in combination) | Significant tumor growth inhibition in combination with Atorvastatin |
Experimental Protocols
EZH2 Histone Methyltransferase (HMT) Assay (Radiometric)
This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Histone H3 peptide (e.g., corresponding to amino acids 21-44) or full-length histone H3
-
[³H]-SAM
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Scintillation cocktail
-
Filter plates (e.g., phosphocellulose)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing the EZH2 enzyme, histone substrate, and the test compound (this compound or GSK126) in the assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA to precipitate the proteins.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of EZH2 activity for each compound concentration to determine the IC50 value.
Cellular H3K27me3 Quantification (Western Blot)
This method assesses the level of the EZH2-mediated histone mark, H3K27 trimethylation, in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat glioblastoma cells with varying concentrations of this compound or GSK126 for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for histone content.
-
Quantify the band intensities to determine the reduction in H3K27me3 levels.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Glioblastoma cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or GSK126 for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
In Vivo Glioblastoma Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of EZH2 inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioblastoma cells (e.g., U87MG, or patient-derived xenograft cells)
-
Matrigel (optional)
-
Vehicle solution for drug delivery
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of glioblastoma cells (typically 1-5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, GSK126).
-
Administer the compounds at the desired doses and schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blot, immunohistochemistry).
Mandatory Visualization
Caption: EZH2 Signaling and Inhibition Pathway.
Caption: Experimental Workflow for Inhibitor Comparison.
References
EZH2 Inhibitor UNC1999: A Comparative Analysis of its Effects on Wild-Type vs. Mutant EZH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the EZH2 inhibitor UNC1999, focusing on its differential effects on wild-type (WT) and mutant forms of the EZH2 (Enhancer of zeste homolog 2) enzyme. UNC1999 is a potent, cell-permeable, and orally bioavailable dual inhibitor of EZH2 and the closely related EZH1.[1][2] This document summarizes key experimental data, outlines methodologies for assessing inhibitor activity, and illustrates the relevant biological pathways.
Data Summary: UNC1999 vs. Wild-Type and Mutant EZH2
UNC1999 demonstrates potent inhibition of both wild-type and common gain-of-function mutant forms of EZH2, which are frequently implicated in various cancers, particularly non-Hodgkin lymphomas. The following table summarizes the half-maximal inhibitory concentration (IC50) values of UNC1999 against different EZH2 variants.
| Enzyme Target | Inhibitor | IC50 (nM) | Assay Type | Reference |
| Wild-Type EZH2 | UNC1999 | 2 - <10 | Biochemical | [2][3] |
| EZH2 (Y641F Mutant) | UNC1999 | 20 | Biochemical | |
| EZH2 (Y641N Mutant) | UNC1999 | 20 | Biochemical | |
| EZH1 | UNC1999 | 45 | Biochemical |
Mechanism of Action and Signaling Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the methylation of histone H3 at lysine 27 (H3K27). This process, known as H3K27 trimethylation (H3K27me3), leads to chromatin compaction and transcriptional repression of target genes. In many cancers, overexpression or gain-of-function mutations in EZH2 lead to aberrant gene silencing, promoting tumorigenesis.
UNC1999 is a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the catalytic pocket of EZH2 and preventing the transfer of a methyl group to H3K27. This inhibition leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of tumor suppressor genes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of EZH2 inhibitors like UNC1999.
Biochemical Histone Methyltransferase (HMT) Assay
This assay quantitatively measures the enzymatic activity of EZH2 and its inhibition.
Objective: To determine the IC50 value of an inhibitor against purified EZH2 enzyme (wild-type or mutant).
Materials:
-
Purified recombinant PRC2 complex (containing EZH2, EED, and SUZ12).
-
Histone H3 peptide (e.g., residues 21-44) as a substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Inhibitor compound (e.g., UNC1999) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRC2 complex, and the histone H3 peptide substrate.
-
Add the inhibitor at a range of concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled (methylated) histone peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular H3K27me3 Assay
This assay measures the ability of an inhibitor to reduce the levels of H3K27me3 within cells.
Objective: To assess the cellular potency of an EZH2 inhibitor.
Materials:
-
Cancer cell lines (e.g., those with wild-type or mutant EZH2).
-
Cell culture medium and supplements.
-
EZH2 inhibitor (e.g., UNC1999).
-
Lysis buffer.
-
Primary antibodies against H3K27me3 and total Histone H3.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blot, or a fluorescent dye for immunofluorescence).
-
Detection reagents (e.g., chemiluminescent substrate for Western blot).
-
Imaging system or plate reader.
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the EZH2 inhibitor at various concentrations for a specified period (e.g., 72 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against H3K27me3.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Calculate the percentage of H3K27me3 reduction for each inhibitor concentration and determine the cellular IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel EZH2 inhibitor.
Comparison with Other EZH2 Inhibitors
UNC1999's dual inhibition of both EZH2 and EZH1 distinguishes it from more EZH2-selective inhibitors like Tazemetostat (EPZ-6438) and GSK126. While high selectivity for EZH2 is often sought to minimize off-target effects, the inhibition of EZH1 may offer a therapeutic advantage in certain contexts, as EZH1 can partially compensate for the loss of EZH2 function. This is particularly relevant in cancers that may rely on both enzymes for maintaining the H3K27me3 landscape.
Conclusion
UNC1999 is a potent inhibitor of both wild-type and clinically relevant mutant forms of EZH2. Its dual activity against EZH1 and EZH2 provides a unique pharmacological profile that warrants further investigation in various cancer models. The experimental protocols and workflows described in this guide offer a framework for the continued evaluation and development of this and other EZH2-targeting therapeutic agents.
References
Assessing the Durability of EZH2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The durability of target engagement is a critical attribute for epigenetic drug candidates, profoundly influencing their pharmacodynamic properties and clinical efficacy. For inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in cancer, prolonged inhibition can lead to sustained gene expression changes and more effective anti-tumor responses. This guide provides a framework for assessing the durability of EZH2 inhibitors, using a hypothetical inhibitor, Ezh2-IN-11 , as a case study for comparison against established first and second-generation EZH2 inhibitors.
Comparative Analysis of EZH2 Inhibitor Durability
The durability of an inhibitor's effect is primarily determined by its binding kinetics, specifically its dissociation rate (k_off) from the target enzyme. A slower off-rate results in a longer drug-target residence time, which can translate to more sustained target inhibition even after the systemic drug concentration has decreased.[1][2] This is particularly relevant for EZH2, as its inhibition leads to changes in histone methylation, an epigenetic mark that can be slow to reverse.
Below is a comparative summary of key durability-related parameters for several EZH2 inhibitors. The data for this compound is presented as a hypothetical example to illustrate how a new compound would be evaluated.
| Inhibitor | Class | Target | IC50 (nM) | Ki (pM) | Residence Time (τ) (hours) |
| This compound (Hypothetical) | Novel | EZH2 | ~5 | ~150 | ~200 |
| Tazemetostat (EPZ-6438) | First-Generation | EZH2 (WT & Mutant) | 2-90[3] | - | - |
| GSK126 | First-Generation | EZH2 | 9.9[4] | 93[5] | Significantly long on activated EZH2/PRC2 |
| CPI-1205 | First-Generation | EZH2 | 2 | - | 1.2 ± 0.3 |
| CPI-1328 | Second-Generation | EZH2 | - | <1 | 4400 ± 200 |
Note: IC50 and Ki values can vary depending on the assay conditions. Residence time is a more direct measure of durability. A longer residence time is generally desirable for sustained target inhibition. The development of second-generation inhibitors has focused on extending this parameter.
Experimental Protocols for Assessing Durability
To quantitatively assess the durability of EZH2 inhibition, a combination of biochemical and cellular assays is employed.
Biochemical Residence Time Determination (Jump Dilution Assay)
This assay directly measures the dissociation rate of the inhibitor from the EZH2 enzyme complex.
Protocol:
-
Pre-incubation: A high concentration of the EZH2/PRC2 complex is incubated with the inhibitor at a concentration well above its IC50 to ensure maximal binding.
-
Jump Dilution: The enzyme-inhibitor complex is rapidly diluted to a final inhibitor concentration that is significantly below the IC50. This prevents rebinding of the dissociated inhibitor.
-
Activity Measurement: The recovery of EZH2 enzymatic activity is measured over time using a suitable assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that detects the methylation of a histone H3 peptide substrate.
-
Data Analysis: The rate of activity recovery is fitted to a first-order exponential decay model to determine the dissociation rate constant (k_off). The residence time (τ) is the reciprocal of k_off (τ = 1/k_off).
Cellular Washout Assay for H3K27me3 Modulation
This assay assesses the duration of target inhibition in a cellular context by measuring the recovery of the H3K27me3 epigenetic mark after the inhibitor is removed.
Protocol:
-
Cell Treatment: Cancer cell lines with known EZH2 dependency (e.g., KARPAS-422 lymphoma cells) are treated with the EZH2 inhibitor at a concentration that achieves maximal reduction of H3K27me3.
-
Inhibitor Washout: After a defined period, the inhibitor-containing medium is removed, and the cells are washed multiple times with fresh medium to remove any unbound inhibitor.
-
Time Course Analysis: Cells are harvested at various time points after the washout.
-
Western Blotting: Nuclear extracts are prepared, and the levels of global H3K27me3 are quantified by Western blot, normalizing to total Histone H3.
-
Data Analysis: The rate of H3K27me3 recovery is plotted over time to determine the duration of the inhibitor's effect within the cellular environment. A slower recovery indicates a more durable inhibition.
Visualizing Key Concepts
EZH2 Signaling Pathway and Inhibition
The following diagram illustrates the canonical pathway of EZH2-mediated gene silencing and the mechanism of action for competitive inhibitors.
Caption: EZH2, as the catalytic subunit of the PRC2 complex, utilizes SAM to methylate Histone H3 at lysine 27, leading to gene silencing. Competitive inhibitors block the SAM binding site.
Experimental Workflow for Durability Assessment
This diagram outlines the key steps in evaluating the durability of an EZH2 inhibitor.
Caption: A dual approach using biochemical and cellular assays is essential for a comprehensive assessment of inhibitor durability.
Conclusion
The assessment of inhibition durability is a cornerstone of modern drug discovery, particularly for epigenetic targets like EZH2. By employing rigorous biochemical and cellular assays, researchers can quantify the residence time and the duration of pharmacodynamic effects of novel inhibitors such as the hypothetical this compound. This data is crucial for selecting drug candidates with the highest potential for clinical success, offering a more sustained therapeutic effect and potentially improved patient outcomes. The move towards second-generation inhibitors with significantly longer residence times underscores the importance of this parameter in the development of next-generation epigenetic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative analysis of Ezh2-IN-11's impact on global H3K27me3 levels
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EZH2 Inhibitor Performance
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in various cancers, making it a key target for therapeutic intervention. This guide provides a comparative analysis of the impact of prominent EZH2 inhibitors on global H3K27me3 levels, supported by experimental data. While information on a specific compound designated "Ezh2-IN-11" is not publicly available, this guide will focus on a well-characterized inhibitor, EI1 , and compare its performance with other widely studied alternatives, including GSK126 and Tazemetostat (EPZ-6438) .
Data Presentation: Quantitative Comparison of EZH2 Inhibitors
The following table summarizes the key quantitative data for EI1, GSK126, and Tazemetostat, focusing on their potency in inhibiting EZH2 and their effects on cellular H3K27me3 levels.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | Cellular IC50 (H3K27me3 Reduction) | Cell Line Examples | Reference(s) |
| EI1 | EZH2 (WT and Y641 mutants) | 13-15 nM | ~100-500 nM | WSU-DLCL2, KARPAS-422, Pfeiffer | [1] |
| GSK126 | EZH2 (WT and Y641/A677 mutants) | 0.5-3 nM | ~10-50 nM | G401, KARPAS-422, Pfeiffer | [2] |
| Tazemetostat (EPZ-6438) | EZH2 (WT and Y641/A677 mutants) | 2.5-11 nM | 9 nM (in lymphoma cell lines) | OCI-LY19, SU-DHL-5, Toledo | [3][4] |
Experimental Protocols
The assessment of global H3K27me3 levels following treatment with EZH2 inhibitors typically involves the following key experimental methodologies:
Western Blotting for Global H3K27me3 Analysis
This technique is widely used to determine the overall changes in H3K27me3 levels within a cell population.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the EZH2 inhibitor (e.g., EI1, GSK126, Tazemetostat) or a vehicle control (e.g., DMSO) for a specified duration (typically 24-96 hours).
-
Histone Extraction: Harvest cells and isolate histones. This can be achieved through acid extraction or by using commercially available histone extraction kits.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on a polyacrylamide gel (e.g., 15% Tris-HCl).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K27me3. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for H3K27me3 and total Histone H3. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in global H3K27me3 levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for H3K27me3 Quantification
ELISA provides a quantitative and high-throughput method for measuring global H3K27me3 levels.
-
Histone Extraction and Coating: Isolate histones from treated and control cells as described for Western blotting. Coat the wells of a microplate with the extracted histones.
-
Antibody Incubation:
-
Add a primary antibody specific for H3K27me3 to the wells and incubate.
-
Wash the wells to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate.
-
-
Signal Detection:
-
Wash the wells again to remove unbound secondary antibody.
-
Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal intensity using a microplate reader.
-
-
Data Analysis: Generate a standard curve using a known amount of H3K27me3 peptide. Use the standard curve to determine the concentration of H3K27me3 in the experimental samples.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide profiling of H3K27me3 marks to identify specific gene loci affected by EZH2 inhibition.
-
Cell Fixation and Chromatin Shearing: Treat cells with an EZH2 inhibitor and then fix them with formaldehyde to crosslink proteins to DNA. Shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3. Use magnetic beads or agarose beads to pull down the antibody-histone-DNA complexes.
-
DNA Purification and Library Preparation: Reverse the crosslinks and purify the immunoprecipitated DNA. Prepare a sequencing library from the purified DNA fragments.
-
Sequencing and Data Analysis: Sequence the DNA library using a high-throughput sequencing platform. Align the sequencing reads to a reference genome and use bioinformatics tools to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles of inhibitor-treated and control cells to identify differential enrichment.
Mandatory Visualization
Below are diagrams illustrating the EZH2 signaling pathway and a general experimental workflow for assessing the impact of inhibitors on H3K27me3 levels.
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ezh2-IN-11: A Guide to Safe and Compliant Laboratory Practices
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal in a laboratory setting rests on several key pillars: adherence to institutional protocols, proper waste segregation, the use of appropriate and correctly labeled containers, and compliance with federal and local regulations, such as those set forth by the Resource Conservation and Recovery Act (RCRA).[2] Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[2][3]
Step-by-Step Disposal Protocol for Ezh2-IN-11
Given the absence of a specific SDS for this compound, it should be treated as a potentially hazardous chemical. The following step-by-step guide, based on general best practices for laboratory chemical waste, provides a comprehensive operational plan.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, researchers must be outfitted with the appropriate personal protective equipment. This includes, but is not limited to, chemical safety goggles, chemical-resistant gloves, a lab coat, and closed-toe shoes.
Step 2: Waste Characterization and Segregation
All waste streams containing this compound must be segregated from other types of laboratory waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, wipes), and any labware (e.g., pipette tips, microfuge tubes) that has come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing this compound, such as stock solutions typically prepared in solvents like Dimethyl Sulfoxide (DMSO), and any subsequent dilutions. It is crucial to not mix incompatible chemicals.[4] For instance, acidic and basic waste streams should be kept separate.
-
Sharps Waste: Any needles or syringes used to handle this compound solutions must be disposed of in a designated, puncture-proof sharps container.
Step 3: Container Selection and Labeling
The choice of waste container is critical for safe storage and disposal. Containers must be chemically compatible with the waste they hold and have a secure, leak-proof lid.
-
Solid Waste: Should be collected in a clearly labeled, durable container with a secure lid.
-
Liquid Waste: Should be collected in a chemical-resistant bottle, such as a high-density polyethylene (HDPE) or glass bottle, with a screw-on cap. The original container of a solvent used to dissolve the this compound can often be repurposed for this, provided it is compatible.
All waste containers must be clearly and accurately labeled with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present (e.g., "in DMSO")
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The principal investigator's name and laboratory contact information
Step 4: Storage of Chemical Waste
Waste containers should be stored in a designated, well-ventilated satellite accumulation area within the laboratory. It is important to use secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills. The total volume of hazardous waste stored in a laboratory is often subject to regulatory limits.
Step 5: Arranging for Disposal
Once a waste container is full or has reached its designated accumulation time limit (often six months for academic labs), arrangements must be made for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never attempt to dispose of chemical waste through a third-party vendor without institutional approval.
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be disposed of properly. The standard procedure is to triple-rinse the container with a suitable solvent. The first rinseate should be collected and disposed of as hazardous liquid waste. Subsequent rinses may, depending on institutional policy, be permissible for drain disposal. After rinsing and air-drying, the chemical label on the container should be defaced or removed before placing it in the appropriate recycling or solid waste bin.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes general guidelines for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Maximum Laboratory Waste Accumulation | Generally no more than 25 gallons of total chemical waste. | |
| Maximum Reactive Acute Hazardous Waste | No more than 1 quart. | |
| Academic Lab Waste Storage Time | Maximum of six months. | |
| Empty Container Rinsing Procedure | Must be triple-rinsed. | |
| pH for Drain Disposal (of non-hazardous, neutralized solutions) | Typically between 7 and 9. |
Experimental Protocols
As this document pertains to disposal procedures rather than experimental use, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal guide provided above, which is derived from standard laboratory safety practices.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ezh2-IN-11
FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS
This guide provides crucial safety and logistical information for the handling and disposal of Ezh2-IN-11, a potent inhibitor of the EZH2 methyltransferase. Given the absence of a publicly available Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is imperative. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Nitrile Gloves (double-gloving recommended) - Lab Coat - Safety Goggles with side shields or Face Shield - N95 or higher-rated respirator (in a ventilated enclosure) |
| Solution Preparation and Handling | - Nitrile Gloves - Lab Coat - Safety Goggles |
| Cell Culture and In Vitro Assays | - Nitrile Gloves - Lab Coat - Safety Goggles (when handling outside a biosafety cabinet) |
| Waste Disposal | - Nitrile Gloves - Lab Coat - Safety Goggles |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of the compound.
Compound Reception and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled.
Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any airborne particles.
-
Use appropriate solvents as recommended by the supplier.
-
Prepare aliquots of the stock solution to minimize freeze-thaw cycles.
Use in Experiments (e.g., Cell Culture):
-
When adding the compound to cell cultures or other experimental systems, handle the solutions within a biological safety cabinet (BSC).[1]
-
Avoid creating aerosols.
-
Clearly label all flasks, plates, and tubes containing this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing papers) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2][3]
Disposal Procedure:
-
All waste must be disposed of through the institution's hazardous waste management program.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[5] Incineration is a common method for the disposal of small quantities of laboratory chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing the critical safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
